Zeolite A
Description
Structure
2D Structure
Properties
CAS No. |
68989-22-0 |
|---|---|
Molecular Formula |
Al12H54Na12O53Si12+44 |
Molecular Weight |
1839.1 g/mol |
IUPAC Name |
dodecaaluminum;dodecasodium;oxygen(2-);silicon(4+);heptacosahydrate |
InChI |
InChI=1S/12Al.12Na.27H2O.26O.12Si/h;;;;;;;;;;;;;;;;;;;;;;;;27*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q12*+3;12*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;26*-2;12*+4 |
InChI Key |
LVZAVNQYRZXWLS-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4] |
physical_description |
Dry Powder Fine white odorless powder; [Redox Pty MSDS] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Zeolite a
Hydrothermal Synthesis Pathways for Zeolite A Crystallization
Hydrothermal synthesis is the conventional method for producing this compound. This process typically involves preparing a reactive aluminosilicate (B74896) gel from sources of silica (B1680970) and alumina (B75360) in an alkaline aqueous solution, followed by heating in a sealed vessel (autoclave) under autogenous pressure. The precise control of synthesis parameters is critical for obtaining this compound with desired purity, crystallinity, and crystal size.
Mechanistic Studies of this compound Nucleation and Crystal Growth
The formation of zeolites during hydrothermal synthesis is a complex process involving dissolution of precursors, nucleation, and crystal growth. Nucleation, the initial formation of solid crystalline particles from the solution, is driven by supersaturation, which represents the difference between the actual concentration of zeolite precursors and their solubility equilibrium at a given temperature. mdpi.comencyclopedia.pub Elevating the temperature can increase entropy and chemical potential, facilitating supersaturation and promoting primary nucleation. mdpi.comencyclopedia.pub
Crystal growth occurs on the surface of these nuclei, with species from the solution integrating into the solid phase. encyclopedia.pub While classical crystallization mechanisms involve the addition of simple ions or small molecules, nonclassical mechanisms propose the assembly of more complex species like oligomers, clusters, and nanoparticles onto the growing crystal surface. oaepublish.com The presence of organic structure-directing agents (SDAs) and other ions like sodium and potassium can influence this growth process, although the exact mechanisms are still being fully elucidated. encyclopedia.pub
Kinetic studies investigate the rate of zeolite synthesis. For instance, the rate of zeolite synthesis reactions can be first order. doaj.org The crystallinity of synthesized zeolites can be affected by the hydrothermal crystallization temperature, with crystallinity potentially decreasing as temperature increases. doaj.org The variation in chemical compositions within the synthesis mixture can lead to differences in the morphology and crystallinity of the resulting zeolites. doaj.org
Influence of Synthesis Gel Composition on this compound Formation
The SiO₂/Al₂O₃ ratio in the synthesis gel is crucial. This compound typically has a Si/Al ratio of one in its framework. nih.gov While some studies have explored increasing this ratio using specific SDAs, the standard synthesis for this compound uses a ratio close to 1 or 2. nih.goveae.edu.euresearchgate.net An unusually high concentration of Al or Si in the mixture can slow down the crystallization process. nih.gov
Alkalinity, often expressed as the Na₂O/SiO₂ ratio or excess alkalinity, plays a vital role in controlling crystallization and product composition. iza-online.orgcolab.wsugm.ac.id Higher alkalinity can increase the rate of crystallization up to a point, beyond which it may decrease the transformation rate and stabilize metastable structures. colab.wsacs.org Alkalinity also generally decreases the Si/Al ratio of the zeolitic framework. colab.wsacs.org The pH of the synthesis solution, determined by the total alkali content and buffering equilibria, is also a critical parameter, with different zeolite types crystallizing within specific pH ranges. iza-online.org
The water content, represented by the H₂O/Na₂O ratio, also influences nucleation and crystallization by affecting alkalinity and the concentration of silicate (B1173343) and aluminate species. deswater.com A higher H₂O/Na₂O ratio decreases alkalinity, potentially reducing supersaturation and nucleation, leading to amorphous products. deswater.com Conversely, a lower ratio might lead to the co-crystallization of other phases alongside this compound. deswater.com
Alkali metal cations, such as Na⁺, are essential in this compound synthesis. They act as charge balancers for the negatively charged aluminosilicate framework. The type and concentration of alkali cations can influence the gel chemistry and crystallization process. Smaller alkali metal cations can exhibit structure-forming properties, while larger cations might have structure-breaking properties, potentially impeding nucleation and increasing crystallization time. rsc.org
Role of Structure-Directing Agents in this compound Morphology Control
Structure-directing agents (SDAs), also known as templates, are molecules or ions that influence the formation of specific zeolite frameworks and control crystal morphology during synthesis. rsc.orgucl.ac.ukacs.orgnih.gov While this compound can be synthesized without organic SDAs using only alkali metal cations, organic molecules, particularly quaternary ammonium (B1175870) cations, are often employed in zeolite synthesis to direct the formation of various structures and control properties like acidity and aluminum distribution. rsc.orgnih.gov
SDAs function by interacting with inorganic precursors, acting as an internal scaffold around which the zeolite framework is built. rsc.org Their size, shape, flexibility, hydrophilicity, and charge can influence not only the framework topology but also the crystallization kinetics and the final crystal morphology. rsc.orgdicp.ac.cn By influencing the relative growth rates along different crystallographic axes, SDAs can be used to manipulate the shape of zeolite crystals. acs.orgcapes.gov.brhpmpc.org For example, specific organic templates have been shown to alter the typical crystal shapes of other zeolites like ZSM-5. dicp.ac.cnmdpi.com The use of dual-OSDA systems, involving combinations of different SDAs, is an area of research exploring cooperative or competitive effects to enhance zeolite properties and control synthesis outcomes. rsc.org
Computational approaches are being used to understand how templates influence crystal growth by investigating their adsorption sites on different crystal surfaces. ucl.ac.ukresearchgate.net This research aims to enable the rational design of templates for targeted zeolite synthesis and morphology control. ucl.ac.uknih.govresearchgate.net
Green and Sustainable Synthesis Routes for this compound Production
Traditional hydrothermal synthesis of zeolites often involves significant water consumption and the use of potentially hazardous chemicals. As a result, there is growing interest in developing greener and more sustainable methods for this compound production.
Solvent-Free this compound Synthesis Approaches
Solvent-free synthesis approaches aim to minimize or eliminate the use of water or organic solvents in zeolite production, offering environmental and economic benefits such as reduced wastewater generation and increased space-time yields. mdpi.comgoogle.com
One such approach is dry gel conversion, where a solid mixture of precursors is heated to induce crystallization, often after mechanical activation like grinding or milling. mdpi.com Mechanochemical treatment of zeolite synthesis reagents has been shown to shorten synthesis time and reduce the need for solvents and organic SDAs. nih.govresearchgate.net Studies have demonstrated the synthesis of this compound through the mechanical activation of solid mixtures of metakaolin, sodium hydroxide (B78521), and aluminum oxide, followed by thermal treatment. researchgate.net Mechanochemical activation can lead to a significantly increased rate of crystallization compared to conventional batch synthesis. google.com
While some reports suggest the possibility of mechanosynthesis without subsequent high-temperature crystallization for certain zeolites, the most common solvent-free approaches for this compound still often involve a heating step after mechanical activation. nih.govresearchgate.net Automated milling techniques are being explored to make solvent-free synthesis more controlled and scalable for industrial production. mdpi.com
Utilization of Waste Materials as Precursors for this compound Fabrication (e.g., Kaolin (B608303), Fly Ash, Volcanic Ash)
Utilizing waste materials as alternative sources of silica and alumina for zeolite synthesis offers a sustainable approach to valorize industrial and agricultural by-products, reducing the reliance on virgin raw materials and mitigating waste disposal issues. eae.edu.eugeoscienceworld.orgbibliotekanauki.plmdpi.comcambridge.orgijisrt.com
Kaolin, a clay mineral rich in kaolinite (B1170537) (Al₂(Si₂O₅)(OH)₄), is a widely studied precursor for this compound synthesis due to its suitable Si/Al ratio (approximately 1:1) after calcination to form metakaolin. eae.edu.euresearchgate.netscientific.netscielo.br The synthesis typically involves calcining kaolin to obtain reactive metakaolin, followed by hydrothermal treatment with an alkaline solution, usually sodium hydroxide. eae.edu.euresearchgate.netgeoscienceworld.orgcambridge.org Studies have successfully synthesized highly crystalline this compound from various sources of kaolin and kaolin waste, optimizing parameters like calcination temperature, time, and hydrothermal treatment conditions. eae.edu.eugeoscienceworld.orgcambridge.org The use of kaolin waste from industrial processes, such as paper production, presents a significant environmental advantage. geoscienceworld.orgcambridge.orgscientific.net
Fly ash, a by-product of coal combustion, is another abundant aluminosilicate material that can be used for zeolite synthesis. bibliotekanauki.plmdpi.comijisrt.commdpi.comscienceasia.org Fly ash primarily consists of SiO₂ and Al₂O₃, although its composition can vary depending on the coal source. mdpi.comscienceasia.org Zeolites, including this compound, can be synthesized from fly ash through hydrothermal methods, often involving alkali fusion followed by hydrothermal treatment or direct hydrothermal reaction. mdpi.comscienceasia.org The Si/Al ratio of fly ash can be adjusted by adding external silica or alumina sources to favor the formation of specific zeolite phases like this compound or Na-X. scienceasia.org Impurities present in fly ash can influence the Si/Al ratio and the cation exchange capacity of the synthesized zeolites. mdpi.com
Volcanic ash, similar in composition to fly ash, also contains significant amounts of silica and alumina, making it a potential precursor for zeolite synthesis. mdpi.com The natural formation of zeolites from volcanic rocks under the influence of percolating water serves as an inspiration for synthesizing zeolites from volcanic ash through hydrothermal processes. mdpi.com
Other waste materials explored for zeolite synthesis include industrial solid wastes, such as those from aluminum melting processes, waste windshield glass, paper sludge ash, and oil shale ash. bibliotekanauki.plijisrt.commdpi.com These materials can be processed and subjected to hydrothermal treatment to yield zeolites like this compound or other types depending on the composition and synthesis conditions. bibliotekanauki.plmdpi.com
The utilization of these waste materials not only provides a cost-effective alternative to pure chemical precursors but also contributes to waste management and resource recovery, aligning with principles of a circular economy. geoscienceworld.orgbibliotekanauki.plcambridge.org
Microwave-Assisted Synthesis of this compound
Microwave-assisted synthesis has emerged as a promising alternative to traditional hydrothermal methods for this compound production. This technique utilizes microwave irradiation to rapidly heat the synthesis mixture, leading to improved energy conduction and potentially smaller and more uniform zeolite crystals. researchgate.netnih.gov Microwave irradiation can stimulate the formation of new phases and accelerate the crystallization rate compared to conventional heating methods. eae.edu.eu
Studies have demonstrated the effectiveness of microwave-assisted techniques in converting metakaolin into this compound, achieving excellent CO2 adsorption capacity. researchgate.net Research indicates that microwave radiation can reduce activation energy and accelerate crystallization during the synthesis process. researchgate.net For instance, high crystallinity this compound has been synthesized by heating a reaction mixture for 2 hours at 85°C under a microwave hydrothermal system, a significantly shorter time compared to the 6-8 hours typically required by conventional methods. researchgate.net
The parameters of microwave irradiation, such as irradiation time, power, and Si/Al ratio, have been found to influence the synthesis of this compound. acs.org Longer reaction times with an adjusted Si/Al ratio can result in the formation of more crystalline this compound phases. acs.org Studies have also investigated the effect of microwave irradiation time on hydrothermally crystallized products, showing that irradiation time influences zeolite synthesis, and increasing the time can lead to phase transformation. acs.org
Emerging and Non-Conventional this compound Synthesis Techniques
Beyond conventional hydrothermal and microwave-assisted approaches, several emerging and non-conventional methodologies are being explored for the synthesis of this compound, often focusing on utilizing alternative raw materials or modifying reaction conditions to achieve specific material properties.
Alkali Fusion Methodologies for this compound Generation
The alkali fusion method is a technique that precedes conventional hydrothermal treatment in zeolite synthesis. mdpi.com This process involves fusing the raw material, often rich in silica and alumina like fly ash or kaolin, with a solid alkali, such as sodium hydroxide, which acts as an activator for zeolitization. eae.edu.eumdpi.commaden.org.tr This fusion step is typically carried out at high temperatures, often in the range of 500–650 °C. mdpi.com The fused product is then usually dissolved, often at room temperature, followed by a hydrothermal treatment for crystallization. researchgate.netunirioja.es
Alkali fusion can effectively convert mineral phases in starting materials into reactive sodium aluminosilicate. unirioja.es This method, followed by hydrothermal treatment, has been shown to produce crystalline zeolites within short crystallization times. unirioja.es Studies have successfully synthesized this compound using alkali fusion followed by hydrothermal processes, utilizing materials like coal fly ash as a substitute for conventional raw materials. researchgate.netatlantis-press.com Research on this compound synthesis from kaolin using alkali fusion has achieved high crystallinity, comparable to conventional hydrothermal methods. csic.es
Alkaline Activation Protocols for this compound Synthesis
Alkaline activation is a process that can lead to the formation of synthetic zeolites through crystallization. mdpi.com This method involves a polycondensation reaction resulting in new structures where the negative charge is balanced by monovalent cations from the alkaline activator, such as NaOH or KOH. mdpi.comugr.es The combined use of alkali metal silicate with alkali metal hydroxide can enhance the extent of the reaction. mdpi.com Alkali metal cations play a crucial role in controlling synthesis steps like curing and crystal formation. mdpi.com
Alkaline activation has been applied to various aluminosilicate sources, including clay minerals and feldspathoids, for zeolite synthesis since the mid-1930s. ugr.es While often conducted at elevated temperatures, research also explores alkaline activation at room temperature for applications like the consolidation of earthen architecture, where zeolite-like phases can form. ugr.es Studies on the alkaline activation of low-grade natural kaolin for this compound synthesis have investigated the effect of NaOH concentration and a two-step hydrothermal process involving alkaline activation to remove impurities and form an amorphous aluminosilicate gel prior to crystallization. scientific.net
Engineering of this compound Microstructures during Synthesis
Controlling the microstructure of this compound during synthesis is crucial for tailoring its properties for specific applications. This includes engineering the pore architecture to overcome diffusion limitations often associated with purely microporous materials.
Hierarchical Porosity Development during this compound Synthesis
Conventional zeolites, including this compound, possess microporous structures with pore sizes typically less than 1 nm. acs.orgmdpi.com While advantageous for molecular sieving and selective adsorption, the small pore size can lead to mass transfer limitations, particularly in catalytic reactions involving larger molecules. acs.orgmdpi.com To address this, significant effort has been directed towards synthesizing hierarchical porous zeolites that incorporate larger pores, such as mesopores (2-50 nm), alongside the intrinsic micropores. acs.orgmdpi.com This hierarchical structure provides improved diffusion pathways, enhancing accessibility to active sites and potentially reducing coke formation in catalytic applications. mdpi.comresearchgate.net
Several approaches have been developed to construct hierarchical porous zeolites. These can be broadly categorized into destructive (top-down) and constructive (bottom-up) methods. acs.orgmdpi.com Destructive approaches involve post-synthesis treatments like dealumination or desilication of larger zeolite crystals to create secondary porosity. acs.orgmdpi.com Constructive approaches involve synthesizing hierarchical structures directly, often employing hard templates (e.g., carbon nanotubes, polymers, silica beads) or soft templates (e.g., surfactants, organosilanes) during the synthesis process. acs.orgmdpi.com
While many methods rely on templates, research is also exploring template-free strategies for hierarchical pore size zeolite synthesis. acs.org The use of hierarchical structure-directing surfactants has been investigated for synthesizing zeolites with a mesopore-micropore hierarchy. researchgate.net The concentration of such additives in the synthesis medium can play a significant role in forming pure hierarchical materials. mdpi.com Simple and novel schemes for preparing hierarchical porous this compound have been introduced. researchgate.net The development of hierarchical porosity is important for promoting mass transport and improving the utilization of active sites in zeolites for various reactions. researchgate.net
Control of Crystal Size and Particle Distribution for this compound
Controlling the crystal size and particle size distribution of this compound is crucial for tailoring its properties for various applications. Researchers have explored numerous methods to achieve smaller mean particle sizes and narrower distributions, while also considering economic viability researchgate.net. Beyond conventional parameters like temperature, alkalinity, and water content, the influence of techniques such as microwaves, centrifuging, and ultrasonication has been investigated researchgate.net.
Studies have shown that modifying synthetic parameters significantly impacts the crystal size and uniformity of Linde Type A (LTA) zeolites, which include this compound researchgate.net. For instance, varying the ratio of tetramethylammonium (B1211777) hydroxide (TMAOH) to sodium hydroxide (NaOH) has a strong effect on crystal size; a higher TMAOH/NaOH ratio generally leads to smaller average crystal sizes researchgate.net. By adjusting this ratio, the average size of LTA zeolite crystals can be tuned from less than 100 nm to 1 μm with a uniform distribution researchgate.net.
Aging time of the synthesis solution also plays a significant role in influencing the average size and uniformity of LTA zeolite crystals for a given gel composition researchgate.net. Decreasing the SiO2/Al2O3 ratio has been observed to result in a narrower particle size distribution, although the yield dramatically decreases when this ratio drops below 1 researchgate.net. Lower crystallization temperatures tend to favor the formation of more nuclei, leading to smaller crystals researchgate.netdicp.ac.cn. The crystallization temperature has a more significant impact on nucleation than on crystal growth researchgate.net.
The use of ultrasonication during this compound synthesis has been found to achieve a narrower particle size distribution chalcogen.ro. While initially expected to disrupt nucleation and lead to smaller crystals, ultrasonication surprisingly did not decrease particle size in one study, although it resulted in different crystal morphologies compared to stirring researchgate.net. However, other research indicates that ultrasonic aging can lead to smaller particle sizes and narrower distributions, with longer sonication times resulting in smaller sizes and narrower distributions chalcogen.ro. This is attributed to acoustic cavitation generating high energy shock waves, increasing nucleation rates and promoting more uniform nucleation throughout the gel matrix chalcogen.ro.
Subjecting the zeolite batch to short periods of microwave radiation has been shown to yield a narrow particle size distribution with a small crystal size researchgate.net. The synergistic effect of some of these parameters can be coupled to obtain a mean crystal size of about 0.5 μm within a relatively short timeframe of 5-6 hours, which is considered tailorable for commercial synthesis researchgate.net.
Characterization techniques such as X-ray diffraction (XRD), laser scattering particle size analysis, scanning electron microscopy (SEM), EDAX, and energy-dispersive XRF are employed to analyze the synthesized zeolites and their particle properties researchgate.net.
Process Scale-Up Research for this compound Synthesis
Scaling up zeolite synthesis from laboratory to industrial scale presents significant challenges, requiring fundamental process design changes core.ac.uk. While micro-scale methods like the 2-step method and fusion assisted method have been successful, their direct scale-up is complicated by factors such as the presence of toxic elements in raw materials like fly ash and the generation of large quantities of liquid waste core.ac.uk.
The economic potential of synthesizing this compound on an industrial scale is promising due to its various industrial uses, including in detergents, polyvinyl chloride, and gas drying core.ac.uk. However, challenges like the energy-intensive fusion step in some methods and the time-consuming aging step in others need to be addressed for improved feasibility core.ac.uk.
Scale-up involves studying problems associated with transitioning from laboratory to large scales researchgate.net. For this compound synthesis, this has included scaling up from a laboratory volume of 100 ml to a pilot scale volume of 40 L researchgate.net. Utilizing industrial materials as silicon and aluminum sources without pretreatment can be a positive factor for the technical and economic feasibility of a commercial process researchgate.net.
Agitation plays an important role in the preparation of the synthesis mixture and during crystallization to ensure homogeneous temperature and concentration conditions researchgate.net. Mixing can influence various aspects of the reaction, including reagent dissolution, initial gel formation, gel break-up for crystalline structure initiation, and transport of species from the solution researchgate.net. High stirring speeds have been reported to form a more homogenous and less dense amorphous phase, potentially improving the crystallinity of the final crystals researchgate.net.
Reactor Design Considerations for Large-Scale this compound Production
Designing reactors for large-scale this compound production requires careful consideration of various factors to ensure efficiency, safety, and product quality. One significant challenge, particularly in methods like solvent-free synthesis, is the high viscosity of the starting raw material mixtures, which can be difficult for conventional stirring systems to handle sciengine.com. This necessitates the design of new reactor types capable of managing such viscous systems sciengine.com.
For pilot-scale synthesis, materials of construction must withstand the alkaline environment of concentrated sodium hydroxide at elevated temperatures researchgate.net. For instance, stainless steel type 316 has been selected for gelation reactors due to its resistance to such conditions researchgate.net. Reactor design also involves determining appropriate power requirements for stirring mechanisms to ensure proper mixing and suspension of particles researchgate.net. Pressure relief valves and temperature gauges are essential safety features for monitoring and controlling reaction conditions researchgate.net. Insulation, such as Rockwool, is used to minimize heat loss researchgate.net.
The transition from laboratory to industrial scale also involves maintaining structural integrity while scaling up production rsc.org. It is crucial to preserve the mesoporosity of zeolites at industrial scales, as this facilitates efficient reactant transport and enhances catalytic performance rsc.org. Shaping strategies are necessary to integrate zeolites into large-scale catalytic reactors while retaining their microporous volume and ensuring scalability and mechanical stability rsc.org. Extrudates for fixed-bed reactors and powders for fluidized beds are common forms, requiring careful attention to preserve macroporosity for optimal diffusion rsc.org.
Economic Feasibility Studies of Industrial this compound Synthesis
Economic feasibility studies are critical for assessing the viability of industrial this compound synthesis. These studies typically involve analyzing financial, technical, and marketing aspects e3s-conferences.org. Factors such as raw material costs, energy consumption, production capacity, and market demand are evaluated.
Utilizing sustainable and cost-effective raw materials, such as natural resources or waste materials like coal fly ash or kaolin, can significantly improve the economic feasibility of zeolite synthesis e3s-conferences.orgresearchgate.net. Using natural or waste raw materials can lead to reduced energy consumption, lower CO2 emissions, and decreased material costs compared to using chemical precursors . For example, using waste materials for zeolite fabrication offers advantages like land-space conservation and pollution mitigation .
Studies on the feasibility of synthetic zeolite production from natural kaolin have shown promising results, with positive net present values (NPV) and internal rates of return (IRR) exceeding typical interest rates, indicating the process can be feasible e3s-conferences.orgresearchgate.net. Different production capacities are analyzed to determine the most optimal scale researchgate.net.
The cost-effectiveness of industrial this compound synthesis is also linked to the efficiency of the process and the minimization of waste. Recycling of mother liquor, for instance, can effectively reduce raw material consumption and waste disposal costs unirioja.es.
Mother Liquor Recycling and Waste Minimization Strategies in this compound Synthesis
Mother liquor recycling is a key strategy for minimizing waste and reducing the consumption of water and alkali in zeolite synthesis . This approach involves recovering and reusing the liquid remaining after crystallization and filtration sci-hub.seresearchgate.net. Recycling the mother liquor can lead to the utilization of unutilized species, such as silicon species and Na+, which can remain at stable concentrations even after multiple recycling experiments sciopen.com.
Recycling mother liquor not only helps conserve resources but also enhances the purity and crystallinity of the synthesized zeolite phases . It can also suppress the formation of foreign phases, such as zeolite P, compared to reactions using pure NaOH solutions researchgate.net.
Various methods for recycling mother liquor exist for different zeolite types sci-hub.se. For this compound, recycling the mother liquor, especially from commercial production, can serve as a source of alkalinity and contribute to the synthesis of a cost-effective product researchgate.net. Recycling alkaline effluents, including mother liquor and rinse water, has been performed in scaling up the synthesis of zeolites like NaP1 to assess feasibility and reproducibility unirioja.es.
Recycling all reactants in the mother liquor can lead to their ultimate utilization without waste, effectively reducing synthesis costs and minimizing environmental impact sci-hub.se. Life cycle assessments have shown that synthesizing zeolites with recycled mother liquor can significantly reduce environmental burdens, such as global warming potential and water usage sciopen.com.
The presence of minor quantities of zeolite in the mother liquor can have a detrimental effect on the formation of certain zeolite types, such as zeolite Y researchgate.net. However, studies on crystallization from recycled mother liquor have contributed to the development of models for zeolite formation researchgate.net.
Framework Modification of this compound
Desilication Treatments for Mesopore Generation in this compound
Desilication, also known as alkaline treatment or base leaching, is a top-down post-synthetic method widely employed to introduce mesoporosity into zeolites by selectively extracting silicon atoms from the framework. wikipedia.orgwikipedia.org This process is particularly effective for zeolites with higher Si/Al ratios. The controlled leaching of silicon by hydroxide ions (OH⁻) creates intracrystalline mesopores, which enhance molecular diffusion and accessibility to active sites located within the zeolite crystals. wikipedia.orgwikipedia.org The extent of silicon extraction and the resulting mesopore structure are influenced by factors such as the Si/Al ratio of the parent zeolite, the concentration and type of alkaline solution used, and the treatment time and temperature. wikipedia.orgwikipedia.orgwikipedia.org Alkaline substances used for desilication can include strong bases like sodium hydroxide (NaOH) and weaker bases such as ammonia (B1221849) hydroxide. Weaker basic solutions are often preferred for better control over the desilication process, helping to preserve the zeolite's crystallinity and morphology. Desilication can also lead to an increase in the Al/Si ratio, boosting the cation exchange capacity and improving adsorption performance. wikipedia.org
Isomorphic Substitution in this compound Frameworks (e.g., Ge, B, Ga, Fe, P)
Isomorphic substitution involves replacing framework atoms (typically silicon or aluminum) with other elements of similar ionic radii and coordination requirements during or after zeolite synthesis. This strategy is a powerful tool for tuning the chemical and catalytic properties of zeolites, including acidity and redox behavior. Potential candidates for substitution in tetrahedral sites (T-atoms) include germanium (Ge), boron (B), gallium (Ga), iron (Fe), and phosphorus (P). The incorporation of these heteroatoms into the zeolite framework can alter the local charge distribution and bond angles, thereby influencing the strength and nature of acid sites. For instance, substituting silicon with trivalent cations like Ga³⁺, Fe³⁺, and B³⁺ can change the acid strength of the zeolite structure. Evidence for successful isomorphic substitution includes changes in unit cell dimensions and shifts in lattice vibrations, which can be characterized by techniques like X-ray diffraction and infrared spectroscopy. The incorporation of gallium into this compound frameworks has been reported.
Surface Functionalization and Impregnation of this compound
Surface functionalization and impregnation strategies involve modifying the external and internal surfaces of the zeolite crystals without significantly altering the main framework structure.
Amine Modification for Enhanced Adsorption Properties of this compound
Amine modification is a widely explored method to enhance the adsorption properties of zeolites, particularly for applications such as carbon dioxide (CO₂) capture. This process typically involves impregnating the zeolite with various amines, which can interact chemically with acidic gases like CO₂. The presence of amine groups on the zeolite surface provides additional adsorption sites and can change the dominant adsorption mechanism from physical adsorption to chemical adsorption. Amine modification can influence the zeolite's surface area, pore volume, and pore size distribution, although in some cases, high amine loadings can lead to pore blockage and a decrease in surface area and pore volume. Different types of amines, such as tetraethylenepentamine (B85490) (TEPA), monoethanolamine (MEA), and triethanolamine (B1662121) (TEA), have been successfully used to modify zeolites and improve their CO₂ adsorption capacity. Studies have shown that amine-functionalized zeolites can exhibit enhanced CO₂ adsorption capacity, especially at higher temperatures. For example, studies on amine-modified Zeolite 13X (a Faujasite-type zeolite with similar applications to this compound) have demonstrated improved CO₂ adsorption capacity compared to the unmodified zeolite.
Metal Doping and Ion Exchange Procedures for this compound
Metal doping and ion exchange are common methods for incorporating metal species into zeolites, primarily to introduce catalytic activity or enhance existing properties. Ion exchange involves the replacement of extra-framework cations in the zeolite channels and cages with desired metal cations. This method allows for controlled metal loading and can result in a relatively uniform distribution of metal species within the zeolite structure, often with strong metal-support interactions. Ion exchange is particularly suitable for introducing cationic metals. Impregnation, another method, involves depositing metal species onto the zeolite structure, often followed by calcination to convert the metal precursors into active species.
The incorporation of metal ions can significantly modify the acid properties of the zeolite and introduce redox sites, making the material active for various catalytic reactions, such as selective catalytic reduction (SCR) of nitrogen oxides (NOx) and catalytic cracking. Preferred metals for doping and ion exchange in zeolites for catalytic applications include iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), silver (Ag), vanadium (V), rhodium (Rh), palladium (Pd), platinum (Pt), and iridium (Ir). Iron-doped zeolites, for instance, have shown promise as alternatives to conventional vanadium-based catalysts for NOx reduction due to their high activity and sulfur resistance under hydrothermal conditions. The form and location of the metal species within the zeolite (e.g., isolated ions, small clusters, or nanoparticles) are highly dependent on the preparation method and conditions, and these factors significantly influence the catalytic performance.
Surfactant-Assisted Functionalization of this compound
Surfactant-assisted methods play a significant role in the functionalization and hierarchical structuring of zeolites, including this compound. These techniques often involve the use of organic surfactants as templates or structure-directing agents to introduce additional mesoporosity or to modify the external surface of the zeolite crystals acs.orgbohrium.comcore.ac.uk. The negatively charged surface of zeolite crystals at certain pH levels can interact electrostatically with cationic surfactants, leading to the formation of mesoporous aggregates or influencing the arrangement of nanocrystals espublisher.comoup.com. Surfactant-assisted procedures can also be employed in post-synthetic treatments to create hierarchical structures through framework rearrangement in the presence of surfactant-containing basic solutions rsc.orgnih.gov. This approach can lead to materials exhibiting both mesoscopic ordering and preserved zeolitic crystallinity nih.gov.
Engineering of Hierarchical this compound Structures
Engineering hierarchical structures in this compound involves creating a secondary pore system, typically in the mesopore or macropore range, in addition to its inherent microporosity researchgate.netnih.gov. This hierarchical design aims to improve mass transfer, enhance accessibility to active sites, and mitigate diffusion limitations, particularly for reactions involving larger molecules researchgate.netrsc.orgespublisher.com. Various strategies, categorized as bottom-up or top-down approaches, are employed to achieve this researchgate.netkuleuven.be.
Hard and Soft Templating Methods for this compound Hierarchization
Templating methods are widely used bottom-up approaches for synthesizing hierarchical zeolites. These methods utilize templates to direct the formation of the desired pore structure during the crystallization process researchgate.netespublisher.com. Hard templating involves using pre-shaped solid materials, such as carbon spheres or polymers, as rigid molds around which the zeolite framework is synthesized. The template is subsequently removed, typically by calcination or dissolution, leaving behind a porous replica of the template within the zeolite structure researchgate.net. Soft templating methods utilize self-assembling organic molecules, such as surfactants or polymers, to create transient structures that direct the formation of mesopores or macropores within the zeolite framework during synthesis researchgate.netbohrium.comespublisher.com. The interaction between the zeolite precursor species and the soft template dictates the resulting hierarchical pore architecture bohrium.com. Dual templating techniques, combining both microporous structure-directing agents and mesopore-generating agents, are also employed to create hierarchical structures espublisher.comrsc.org.
Recrystallization Techniques for Secondary Porosity in this compound
Recrystallization is a top-down approach used to introduce secondary porosity into existing microporous zeolites researchgate.netkuleuven.be. This technique typically involves treating the zeolite material under conditions that promote partial dissolution and subsequent recrystallization, leading to the formation of mesopores or macropores acs.orgrsc.org. The process can involve alkaline treatment or other chemical etching methods that selectively remove portions of the zeolite framework, creating a secondary pore network acs.orgrsc.orgrsc.org. The generation of secondary porosity through recrystallization can be influenced by factors such as the etching chemical, solvent, and the properties of the parent zeolite, including its size and Si/Al ratio rsc.org. While conventional desilication (a form of recrystallization) can introduce mesoporosity, it may also lead to a loss in crystallinity and acidity; however, controlled hydrothermal desilication can create larger mesopores while preserving microporosity and acidity due to simultaneous recrystallization acs.org.
Assembly of this compound Nanocrystals for Advanced Architectures
The assembly of zeolite nanocrystals is a bottom-up strategy for constructing hierarchical zeolite structures and advanced architectures researchgate.netbohrium.comrsc.org. This approach involves synthesizing small, discrete zeolite nanocrystals and then assembling them into larger, ordered structures with controlled intercrystalline mesoporosity oup.comresearchgate.net. Techniques such as layer-by-layer assembly can be used to deposit zeolite nanocrystals onto templates, creating hierarchical composites researchgate.net. The self-assembly of zeolite nanocrystals, driven by their high surface free energy, can lead to the formation of hierarchical zeolites with both intra- and inter-crystalline mesopores oup.com. This method allows for tailoring the composition and structure of the resulting materials researchgate.net.
Thermal and Chemical Treatments for this compound Property Modulation
Thermal and chemical treatments are widely used post-synthetic methods to modulate the properties of zeolites, including this compound rsc.orgkuleuven.be. These treatments can influence various characteristics, such as acidity, porosity, and structural stability. Thermal treatments, such as calcination, are commonly used to remove organic templates from the zeolite pores after synthesis, activating the material and creating the final porous structure. High-temperature treatments can also affect the crystallinity and thermal stability of the zeolite. Chemical treatments involve the use of various reagents to modify the zeolite framework or introduce functional groups. Examples include dealumination or desilication processes, which can alter the Si/Al ratio, thereby influencing the acidity and creating secondary porosity espublisher.comkuleuven.bemdpi.com. Acid treatments can be used to remove extra-framework aluminum species and enhance Brønsted acidity rsc.orgrsc.org. Ion exchange with different cations is another chemical treatment that can modify the catalytic and adsorption properties of this compound researchgate.net. The specific chemical treatment and conditions employed can significantly impact the resulting properties of the zeolite mdpi.com. For instance, caustic treatment can adjust the basicity of the zeolite, which is important for certain catalytic processes mdpi.com.
Chemical Compound Information:
| Compound Name | PubChem CID |
| This compound | 146019320 nih.gov |
This compound, a synthetic crystalline aluminosilicate with the empirical formula Na₁₂[(AlO₂)₁₂(SiO₂)₁₂]·27H₂O, stands as a cornerstone material in numerous industrial applications, ranging from detergents and gas separation to catalysis nih.govresearchgate.net. Its efficacy stems from a precisely defined microporous framework, characterized by uniform pore dimensions, expansive surface area, and significant ion-exchange capacity researchgate.netmsrjournal.com. Nevertheless, the inherent microporosity of zeolites can impose limitations on the diffusion of larger molecules, potentially impeding access to active sites and affecting catalytic performance researchgate.netrsc.orgoaepublish.com. To address these challenges and enhance the material's properties, advanced post-synthetic modification techniques and strategies for engineering hierarchical structures have been developed for this compound.
Engineering of Hierarchical Zeolite a Structures
Thermal and Chemical Treatments for this compound Property Modulation
Thermal and chemical treatments are widely applied post-synthetic methods for modulating the properties of zeolites, including this compound rsc.orgkuleuven.be. These treatments can influence various characteristics such as acidity, porosity, and structural stability.
Thermal treatments, such as calcination, are commonly used to remove organic templates from the zeolite pores after synthesis, thereby activating the material and creating the final porous structure. High-temperature treatments can also impact the crystallinity and thermal stability of the zeolite.
Chemical treatments involve the use of various reagents to modify the zeolite framework or introduce functional groups. Examples include dealumination or desilication processes, which can alter the Si/Al ratio, consequently influencing acidity and creating secondary porosity espublisher.comkuleuven.bemdpi.com. Acid treatments can be employed to remove extra-framework aluminum species and enhance Brønsted acidity rsc.orgrsc.org. Ion exchange with different cations is another chemical treatment that can modify the catalytic and adsorption properties of this compound researchgate.net. The specific chemical treatment and conditions used can significantly affect the resulting properties of the zeolite mdpi.com. For instance, caustic treatment can adjust the basicity of the zeolite, which is important for certain catalytic processes mdpi.com.
Advanced Characterization Techniques and Methodologies for Zeolite a Research
Spectroscopic Characterization Methods for Zeolite A
Spectroscopic methods are powerful tools for probing the chemical environment, structure, and presence of various species within this compound. They provide information about the framework vibrations, the nature of acid sites, and the interactions with adsorbed molecules. researchgate.netmdpi.comiitm.ac.inbibliotekanauki.plscielo.bracs.orgresearchgate.netresearchgate.netacs.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a well-established technique for characterizing zeolites and related materials, offering atomic-level insights into molecular structure and dynamic behavior. iitm.ac.iniza-online.org It is particularly valuable for determining the local environment and connectivity of atoms within the zeolite framework, such as silicon (²⁹Si) and aluminum (²⁷Al). iza-online.orgillinois.edu While X-ray diffraction (XRD) provides information on long-range order, NMR allows for the investigation of short-range order and local structure. iza-online.org
²⁹Si MAS NMR can provide information about the Si/Al ordering within the tetrahedral framework, which is often difficult to determine by X-ray crystallography alone, especially for synthetic zeolites. illinois.edu The chemical shifts in ²⁹Si NMR spectra are sensitive to the number of aluminum atoms in the coordination sphere of a silicon atom (Si(OAl)n(OSi)₄₋n linkages) and the Si-O-T bond angles (where T is Si or Al). illinois.edu This allows for the determination of the Si/Al ratio in zeolites. illinois.edu
²⁷Al NMR is also used, although the quadrupolar nature of the ²⁷Al nucleus can lead to line broadening. iza-online.orgmdpi.com Recent advancements in solid-state NMR techniques, including double resonance methods, have enabled the investigation of subtle protonic structures and the dynamics of species like bridging acid site protons in zeolites. acs.org Isotopes like ¹⁷O, ³¹P, ¹²⁹Xe, and various charge-compensating cations (e.g., ⁷Li, ²³Na, ³⁹K, ¹³³Cs, ¹⁹⁵Pt) can also be studied using NMR to gain further structural and behavioral insights. iza-online.org
Infrared (IR) and Raman Spectroscopy for this compound Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques widely used for characterizing zeolites, providing information about framework vibrations, hydroxyl groups, and adsorbed species. researchgate.netmdpi.comiitm.ac.inbibliotekanauki.plresearchgate.netresearchgate.netacs.orgrsc.org
IR spectroscopy is effective for identifying and quantifying functional groups such as Brønsted acid sites (Si-OH-Al), Lewis acid sites, external and internal silanol (B1196071) groups, and extra-framework aluminum. researchgate.netrsc.orgresearchgate.net Adsorption of probe molecules like pyridine (B92270) or ammonia (B1221849) can be used to characterize the nature and strength of acid sites. researchgate.netiza-online.org Framework vibrations of zeolites give rise to characteristic bands in the mid and far-infrared regions. iza-online.org Adsorption and desorption of water can also be monitored by IR spectroscopy, with adsorbed H₂O showing a typical deformation band around 1640 cm⁻¹. iza-online.org
Raman spectroscopy is particularly useful for studying zeolite frameworks and their ring structures. spectroscopyonline.commdpi.comdicp.ac.cn It is less affected by the presence of water compared to IR spectroscopy, making it suitable for in situ studies in aqueous environments, such as during zeolite crystallization. rsc.org Specific Raman bands can be correlated to the presence of different ring sizes within the zeolite structure, such as four-membered rings (around 450–550 cm⁻¹), six-membered rings (around 300–350 cm⁻¹), and eight-membered rings (around 200–250 cm⁻¹). spectroscopyonline.commdpi.com Recent research suggests that Raman bands can be assigned to tricyclic bridges, which are structural motifs involving three zeolite rings sharing a common Si-O-Si bridge. dicp.ac.cn The frequency of a Raman band can correlate with the smallest ring in its corresponding tricyclic bridge. dicp.ac.cn
X-ray Absorption Fine Structure (XAFS) Spectroscopy for this compound Element Probing
X-ray Absorption Fine Structure (XAFS) spectroscopy is an element-selective technique that provides insights into the local atomic structure and electronic state of specific elements within a material. mdpi.comrsc.orgmpg.de It does not require long-range structural ordering, making it suitable for studying crystalline and amorphous solids. mdpi.commpg.de
XAFS includes two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comrsc.orgmpg.de XANES, the region from approximately -10 eV to +50 eV above the absorption edge, provides information about the electronic state of the absorbing atom, including its oxidation state and geometric structure. rsc.org EXAFS, the region from about 50 eV to 1000 eV above the edge, yields details about the local structure around the absorbing atom, such as interatomic distances and coordination numbers of neighboring atoms. rsc.org
XAFS is particularly valuable for probing the environment of specific elements incorporated into or exchanged within the zeolite framework, such as aluminum or transition metal ions. mdpi.comrsc.org It can help determine the location, distribution, and coordination environment of these species. acs.orgnih.gov The elemental selectivity of EXAFS is advantageous when studying materials with substitutional disorder, where diffraction methods may be less effective. mdpi.com
Electron Paramagnetic Resonance (EPR) for this compound Paramagnetic Species Detection
Electron Paramagnetic Resonance (EPR) spectroscopy is a sensitive technique used to detect and characterize species with unpaired electrons, such as transition metal ions, radicals, and certain defects, within zeolite materials. bibliotekanauki.plscielo.bracs.orgresearchgate.netcsic.es It provides quantitative data on the amount of EPR-active species and structural information about their coordination environment. csic.es
EPR spectroscopy can be used to study the location and state of paramagnetic ions like Fe³⁺ and Mn²⁺ in zeolites, providing information about their coordination symmetry (e.g., tetrahedral or octahedral) and the nature of their bonding. scielo.br It is also employed to investigate the formation and stabilization of paramagnetic metal clusters, such as silver clusters in this compound. bibliotekanauki.pl Studies have shown that the type and nuclearity of silver clusters stabilized in zeolites can depend on factors like silver concentration and the presence of adsorbed molecules. bibliotekanauki.pl EPR can also track paramagnetic reaction intermediates or poisoning agents like coke during catalytic reactions in zeolites. researchgate.net
Microscopic and Imaging Analysis of this compound Materials
Microscopic techniques provide direct visual information about the morphology, particle size, crystal structure, and spatial distribution of features in zeolite materials. bibliotekanauki.plscielo.brresearchgate.netnih.govnih.gov
Scanning Electron Microscopy (SEM) for this compound Morphology and Particle Size Distribution
Scanning Electron Microscopy (SEM) is a widely used technique for examining the external morphology and determining the particle size distribution of zeolite crystals. mdpi.comrsc.orgnih.govnih.govjlu.edu.cntandfonline.com SEM images can reveal the shape of zeolite crystals, their size range, and how they aggregate. tandfonline.comrsc.orgirb.hrscispace.com The resolution of modern SEM allows for detailed observation of particle surfaces and smaller particles. rsc.org
SEM is valuable for assessing the uniformity of particle size and morphology within a zeolite sample, which can be influenced by synthesis conditions. scispace.comrsc.org For instance, studies on zeolite synthesis have shown how variations in parameters like the Si/Al ratio or the presence of seeds can affect crystal size and morphology, as observed through SEM images. scispace.comrsc.org SEM can also be combined with Energy Dispersive X-ray Spectroscopy (EDX) to obtain information about the local elemental composition of individual particles. rsc.orgazonano.com While SEM primarily provides information about the outer surface, techniques like Focused Ion Beam (FIB) can be combined with SEM to reveal internal structures through cross-sectional imaging. rsc.org
Transmission Electron Microscopy (TEM) for this compound Pore Network and Crystal Defects
Transmission Electron Microscopy (TEM), including High-Resolution TEM (HRTEM) and Scanning TEM (STEM), is a powerful tool for the direct visualization of zeolite structures in real space. It allows for the determination of structural properties, morphology, and particle sizes of zeolites. oup.comrsc.org HRTEM, in particular, can directly visualize the lattice images and pore structures of many zeolites. oup.comrsc.org
TEM is extensively used to study the pore network and identify crystal defects and disorders within zeolite materials. rsc.orgpnas.orgencyclopedia.pub Analysis of this compound crystal surfaces by TEM has revealed the presence of incomplete sod cages and provided evidence regarding growth mechanisms. pnas.org While observing smaller pores around 0.3 nm can be challenging due to resolution limits, pores of 0.5 nm or larger are typically observable with TEM techniques like bright-field STEM. hitachi-hightech.com It is important to note that zeolites can be susceptible to damage and charging under the electron beam, requiring sophisticated techniques for optimal observation. hitachi-hightech.com Combining TEM with techniques such as Energy Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS) allows for the investigation of chemical compositions, both qualitatively and quantitatively. oup.com
Advanced Electron Crystallography for this compound Structure Determination (e.g., RED, HRTEM, 3D ED, cRED)
Electron crystallography methods, particularly three-dimensional electron diffraction (3D ED) techniques, have become increasingly successful for the structure determination of materials with sub-micrometer sized crystals, which is often the case for polycrystalline zeolites. rsc.orgdiva-portal.orgresearchgate.netdiva-portal.orgnih.gov Techniques such as Rotation Electron Diffraction (RED), HRTEM, 3D ED, and continuous rotation electron diffraction (cRED) provide atomic-level information about the structure. rsc.orgdiva-portal.orgnih.gov
3D ED methods are powerful for the ab initio structure determination of ordered crystalline materials and have been used to solve the structures of new zeolites and those that were previously difficult to solve by conventional methods. rsc.orgresearchgate.net HRTEM imaging is particularly useful for studying disordered materials and can be effectively combined with 3D ED or RED for a more complete structural analysis. rsc.orgdiva-portal.orgresearchgate.net The development of techniques like cRED has significantly reduced data collection time, making electron crystallography more accessible for beam-sensitive materials like zeolites. rsc.orgdiva-portal.org These advanced methods can reveal detailed structural features beyond the basic framework, including the location of heteroatoms and various types of structural disorder. Electron crystallography plays a vital role in tackling the challenges associated with determining the complex structures of zeolites. diva-portal.orgresearchgate.net
Chemical Imaging Techniques (e.g., STXM, CFM, 2PFM, PiFM, APT) for this compound Compositional Mapping
Chemical imaging techniques are employed to map the elemental composition and chemical states within zeolite materials at the micro- to nanoscale. These methods are crucial for understanding the relationship between the structure, composition, and performance of zeolites. researchgate.netresearchgate.netnih.gov Examples of such techniques include Scanning Transmission X-ray Microscopy (STXM), Confocal Fluorescence Microscopy (CFM), Two-Photon Fluorescence Microscopy (2PFM), Photo-induced Force Microscopy (PiFM), and Atom Probe Tomography (APT). researchgate.netoup.com
APT stands out for its ability to produce 3D compositional reconstructions with sub-nanometer resolution, providing unique insights into the distribution of elements within the zeolite framework and pores. researchgate.netnih.gov STXM imaging can reveal intra- and inter-particle heterogeneities in elemental distribution. researchgate.netoup.com CFM can be used to probe the accessibility and internal pore structure of zeolite crystals, often utilizing fluorescent probe molecules that can stain defects and imperfections. oup.comd-nb.info While specific examples for this compound using all these techniques might not be extensively documented in every search result, these methods are broadly applicable to zeolites for obtaining detailed compositional maps and understanding spatial variations in chemical properties.
Diffraction Methods for this compound Structural Insights
Diffraction methods, primarily X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS), are fundamental techniques for obtaining structural information about zeolites in reciprocal space. rsc.orgresearchgate.net These techniques provide averaged information about the material's bulk structure. rsc.orgresearchgate.net
X-ray Diffraction (XRD) for this compound Crystal Structure and Phase Purity
X-ray Diffraction (XRD) is a conventional and widely used technique for the characterization of zeolites, including this compound. oup.comresearchgate.netmdpi.comresearchgate.netnhbs.com It is essential for determining the crystal structure, assessing phase purity, and quantifying the crystallinity of zeolite samples. oup.comresearchgate.netmdpi.comresearchgate.netnhbs.comscirp.orgiza-structure.orgresearchgate.netrsc.org The analysis of XRD patterns can reveal important details about the zeolite system, such as perturbations in the framework structure, variations in crystal morphology, the presence of extra framework material, crystallite size, and the setting and occupation of cation sites. scirp.org
XRD is routinely used to identify synthesized zeolite phases by comparing experimental patterns to collections of simulated or reference XRD powder patterns for zeolites, allowing for the assessment of structural purity. iza-structure.orgresearchgate.net Studies on the synthesis of this compound often utilize XRD to confirm the formation of the desired phase, demonstrate high purity and good crystallinity, and identify potential impurity phases like hydroxysodalite (B1173353) or quartz that might form depending on synthesis conditions. researchgate.netrsc.orguu.nl In situ XRD studies have also been employed to investigate the structural stability and phase transitions of this compound under extreme conditions, such as high pressure and high temperature. acs.org For zeolites that are primarily obtained as polycrystalline powders, powder diffraction methods, including advanced approaches for structure solution, are particularly important. researchgate.netresearchgate.net XRD data can also be used to quantify unit cell parameters and observe their changes, for instance, due to elemental substitution within the framework. uu.nl
Small-Angle X-ray Scattering (SAXS) for this compound Formation Studies
Small-Angle X-ray Scattering (SAXS) is a technique that provides information about the structure of materials on the nanometer scale, making it particularly useful for studying the early stages of zeolite formation. uu.nlnih.govosti.govresearchgate.net In situ, time-resolved SAXS studies allow researchers to identify and track the evolution of precrystalline and crystalline particles during the zeolite synthesis process. uu.nlnih.gov
SAXS investigations of this compound formation from clear solutions have shown the initial increase in scattering intensity and diameter of nanoparticles, followed by their aggregation. uu.nl These studies indicate a mechanism involving the formation of amorphous nanoparticles that become increasingly stable before growth continues through the addition to aggregates. uu.nl SAXS can reveal the reorganization and evolution of nanosized particles during the nucleation and crystallization stages of zeolite formation, which is dependent on the properties of the precursor solution. nih.gov Combining SAXS with Wide-Angle X-ray Scattering (WAXS) and Dynamic Light Scattering (DLS) provides a more comprehensive understanding of the entire formation process, covering different length scales. uu.nlnih.gov
Porous Structural Analysis of this compound
This compound is characterized as a microporous crystalline material with a well-defined system of uniformly sized pores and channels. hitachi-hightech.comdiva-portal.orgmdpi.comaip.orgmdpi.com The IUPAC recommendations classify pores into micropores (< 2 nm), mesopores (2-50 nm), and macropores (> 50 nm). mdpi.com The pores in this compound typically fall within the micropore range. hitachi-hightech.commdpi.commdpi.com
Analyzing the porous structure of this compound is critical as the pore size distribution significantly influences properties such as permeability and strength. mdpi.com Various techniques are employed for porous structural analysis. Nitrogen adsorption/desorption measurements, including BET analysis, are commonly used to determine the specific surface area and pore volume. hitachi-hightech.commdpi.comresearchgate.net Mercury intrusion porosimetry (MIP) is another widely used method for assessing pore size distribution. mdpi.com
Direct observation of the pore network is possible through electron microscopy techniques like TEM and HRTEM. rsc.orghitachi-hightech.com Structural defects can also influence the accessibility and adsorption properties within the porous network. d-nb.info Furthermore, research explores the introduction of mesoporosity into the microporous zeolite matrix to improve diffusion and enhance catalytic efficiency, highlighting the importance of understanding and controlling the porous architecture. rsc.orgmdpi.com
Nitrogen Adsorption/Desorption Isotherms for this compound Surface Area and Pore Volume
Nitrogen adsorption/desorption isotherms are a standard and highly effective method for determining the surface area and pore volume of porous materials like this compound. cgu.org.twuobaghdad.edu.iqmicrotrac.com This technique typically involves measuring the amount of nitrogen gas adsorbed and desorbed by the zeolite sample at a constant low temperature, such as 77 K (-196°C). cgu.org.twuobaghdad.edu.iqlidsen.com The resulting adsorption-desorption isotherms provide valuable information about the material's textural properties, including its specific surface area and pore size distribution. uobaghdad.edu.iqlidsen.comresearchgate.net
For microporous materials like zeolites, Type I isotherms are characteristic, indicating that pore filling occurs at low relative pressures. microtrac.comlidsen.com However, some zeolites, including this compound, can exhibit Type IV isotherms with hysteresis loops, suggesting the coexistence of mesoporous structures, which might arise from intercrystalline voids or modifications. cgu.org.tw
The Brunauer-Emmett-Teller (BET) method is commonly applied to the adsorption data to calculate the total surface area. cgu.org.twuobaghdad.edu.iqlidsen.com The t-plot method can be used to differentiate and calculate both the micropore volume and surface area. cgu.org.twlidsen.com The Barrett, Joyner, and Halenda (BJH) model is often employed with the desorption data to determine the pore size distribution and average pore volume, particularly for mesopores. uobaghdad.edu.iq
Research findings using nitrogen adsorption/desorption have shown how modifications, such as ion exchange, can significantly impact the textural properties of zeolites. For instance, a study on NaX and FeX zeolites demonstrated that the ion-exchange process led to a decrease in both surface area and adsorption capacity compared to the parent NaX zeolite. uobaghdad.edu.iq
Here is an example of how data from nitrogen adsorption-desorption could be presented, based on the findings for NaX and FeX zeolites uobaghdad.edu.iq:
| Zeolite Type | BET Surface Area (m²/g) | Adsorption Capacity (cm³/g) | BJH Pore Volume (cm³/g) | BJH Mode Pore Size Diameter (nm) |
| NaX | 569.14 | 188.39 | 0.3490 | 2.45 |
| FeX | 213.31 | 68.05 | 0.2768 | 5.19 |
Permporometry and Diffusion Coefficient Measurements in this compound Membranes
Permporometry is a powerful, non-destructive technique specifically designed to characterize the flow-through properties and defects in membranes, including zeolite membranes. researchgate.netresearchgate.net This method involves monitoring the permeance of a non-adsorbing gas (such as helium) through the membrane as a function of the partial pressure or activity of a strongly adsorbing compound (like n-hexane). researchgate.netdiva-portal.org
The principle behind permporometry is that the adsorbing molecules preferentially condense or adsorb within the smallest pores, including the zeolite's intrinsic micropores and any small defects, effectively blocking the transport of the non-adsorbing gas through these pathways. As the concentration of the adsorbate increases, larger pores and defects become blocked. By analyzing the decrease in the non-adsorbing gas permeance as a function of the adsorbate's relative pressure, information about the size and distribution of flow-through pathways, particularly defects, can be obtained. diva-portal.org
The relationship between the adsorbate concentration and the size of the blocked pores can be described by equations such as the Horvath-Kawazoe (HK) equation or the Kelvin equation. Assuming a specific type of diffusion through the open defects (e.g., Knudsen diffusion), a defect size distribution for the membrane can be estimated. diva-portal.org
Permporometry is invaluable for assessing the quality of zeolite membranes, as the presence of defects significantly impacts their separation performance. scispace.com Studies have shown that even thin zeolite films can contain flow-through defects. researchgate.net The technique has been refined to detect very small defects, even within the micropore range. The data obtained from permporometry can also be used to predict the permeance of larger molecules through defects in separation experiments and estimate separation factors. researchgate.netdiva-portal.org
In-situ and Operando Characterization of this compound Systems
In-situ and operando characterization techniques are increasingly vital for understanding the dynamic behavior of zeolites under realistic working conditions, such as during catalytic reactions or adsorption processes. nih.govnih.govfastercapital.comrsc.org Unlike ex-situ methods, which analyze materials before and after a process, in-situ and operando techniques allow for the monitoring of structural, chemical, and performance changes as they occur. nih.govrsc.org Operando analysis, specifically, combines in-situ characterization with simultaneous measurement of catalytic performance (e.g., product tracing by online mass spectrometry or gas chromatography), enabling direct correlation between the material's state and its activity. nih.gov
These techniques provide critical insights into reaction mechanisms, the nature of active sites, and deactivation pathways. nih.govnih.govfastercapital.comrsc.org
Monitoring this compound Structure-Composition-Performance Relationships under Reaction Conditions
Understanding the complex interplay between the structure, composition, and performance of zeolites under reaction conditions is paramount for designing improved materials. In-situ and operando techniques allow researchers to directly observe how changes in the zeolite framework, the state of extra-framework species, or the presence of adsorbed molecules affect catalytic activity and selectivity. nih.govoup.comnih.govresearchgate.net
Techniques such as in-situ X-ray absorption spectroscopy (XAS) can provide information on the oxidation state and coordination environment of metal sites within metal-exchanged zeolites during catalysis. fastercapital.comnih.govrsc.org In-situ infrared (IR) spectroscopy is useful for monitoring adsorbed species and their transformations, shedding light on reaction intermediates and mechanisms. fastercapital.commdpi.com Solid-state nuclear magnetic resonance (ssNMR) is another powerful tool for characterizing both the zeolite framework and organic species present during a reaction. rsc.org
These methods have been applied to study various reactions catalyzed by zeolites, including methanol-to-hydrocarbons (MTH) processes and methane (B114726) oxidation. rsc.orgresearchgate.netmdpi.com By correlating the spectroscopic data with catalytic performance data collected simultaneously in operando mode, researchers can establish structure-activity relationships. nih.govoup.comnih.govresearchgate.net For example, operando FTIR has been used to study CO2 methanation over Ru/Zeolite catalysts, identifying adsorbed species and reaction intermediates under thermal and plasma-assisted conditions. mdpi.com
Analysis of this compound Deactivation Mechanisms in Operando Mode
Catalyst deactivation is a major challenge in many industrial processes utilizing zeolites. Operando characterization is particularly valuable for understanding the mechanisms of deactivation, such as coking, poisoning, or structural degradation, as they occur under realistic reaction conditions. nih.govnih.govmdpi.com By monitoring changes in the zeolite's properties and correlating them with the decline in catalytic performance, researchers can identify the nature of deactivating species and the parts of the zeolite most affected. nih.govmdpi.com
Techniques like in-situ IR and UV-Vis spectroscopy, XRD, and NMR can be used in operando mode to investigate the nature and location of coke deposits on deactivated catalysts. mdpi.com Confocal fluorescence microscopy has also been used for post-mortem analysis to reveal the spatial distribution and nature of coke within zeolite extrudates. researchgate.net
Studies on zeolite deactivation in processes like catalytic pyrolysis of plastic wastes and biomass conversion have utilized these techniques to understand how coke formation affects catalytic activity and selectivity. mdpi.comresearchgate.net These studies can reveal, for instance, that coke preferentially deactivates strong Brønsted acid sites or forms at the pore mouth, hindering access to the internal structure. mdpi.comresearchgate.net Understanding these mechanisms through operando analysis is crucial for developing strategies to mitigate deactivation and improve catalyst longevity. mdpi.com
Theoretical and Computational Investigations of Zeolite a
Quantum Mechanical Modeling of Zeolite A Systems
Quantum mechanical (QM) methods are crucial for studying the electronic structure, bonding, and reactivity of this compound, particularly focusing on the active sites within the framework.
Density Functional Theory (DFT) Applications for this compound Structure, Acidity, and Reactivity
Density Functional Theory (DFT) is a widely used QM method for investigating the structural, acidic, and reactive properties of zeolites, including this compound rsc.orgnih.govosti.govresearchgate.net. DFT calculations can accurately reproduce zeolite geometries, although they may slightly overestimate bond lengths and underestimate some angles compared to experimental data nih.gov. Dispersion-corrected functionals within DFT are particularly effective for describing adsorption processes in zeolites nih.gov.
DFT studies have been applied to model the structure and acidity of various zeolite models, including those related to this compound, by examining clusters of varying sizes representing catalytic sites osti.gov. These studies have shown that while internal coordinates converge quickly with increasing model size, properties like deprotonation energies, which are indicative of acidity, require larger models for convergence osti.gov. The acidity of zeolites, a key factor in their catalytic activity, can be assessed computationally by calculating the adsorption energies of basic probe molecules such as ammonia (B1221849) or pyridine (B92270) on Brønsted acid sites (BAS) nih.govresearchgate.net. Periodic DFT calculations on faujasite-type zeolites have demonstrated that acid strength generally increases with a rising Si/Al ratio, leveling off at higher ratios researchgate.net. The presence of extra-framework aluminum (EFAl) species can also significantly enhance Brønsted acidity researchgate.net.
DFT is also instrumental in understanding the reactivity of zeolites in various catalytic processes. For instance, periodic DFT calculations have been used to correlate the catalytic reactivity of faujasite toward protolytic propane (B168953) cracking with its characterized acidity researchgate.net. Computational studies using DFT have also explored the effect of incorporating heteroatoms into the zeolite framework on acidity and reactivity researchgate.netacs.org.
QM/MM Approaches for this compound Reaction Mechanisms
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are employed to study reaction mechanisms in zeolites, offering a balance between computational cost and accuracy nih.govosti.gov. In this approach, a small region containing the active site and reacting molecules is treated with high-level QM methods, while the surrounding zeolite framework is described by less computationally expensive molecular mechanics (MM) force fields nih.govacs.org. This allows for the inclusion of the electrostatic and geometric effects of the extended zeolite lattice on the reaction occurring at the active site nih.govacs.org.
QM/MM simulations have been applied to investigate various reactions catalyzed by zeolites, including hydrocarbon cracking and the conversion of methanol-to-hydrocarbons (MTH) rsc.orgosti.govescholarship.org. These studies can provide insights into reaction pathways, transition states, and energy barriers, helping to elucidate the molecular-level details of catalytic processes rsc.orgescholarship.org. For example, QM/MM investigations have explored the reaction mechanisms involving zeolite-bound methoxy (B1213986) and carbene groups in the MTH process rsc.org.
The success of QM/MM methods in describing reactions in zeolites depends on accurately combining the QM and MM parts of the model, including the proper selection of charges and Lennard-Jones parameters for the MM region acs.orgscispace.com.
Cluster Model and Periodic Calculations for this compound Active Site Studies
Two primary approaches for modeling zeolite active sites using quantum mechanical methods are cluster models and periodic calculations researchgate.netpsu.edunih.govmdpi.com.
Cluster models represent the active site as a finite fragment of the zeolite lattice psu.edunih.govmdpi.com. These models typically include a few tetrahedral (T) atoms (Si, Al) and are terminated with monovalent atoms, such as hydrogen, to satisfy valency psu.edu. While computationally less demanding than periodic calculations, bare cluster models have limitations in capturing long-range electrostatic effects and the full geometric and electronic environment of the active site psu.edu. Embedded cluster methods aim to address these limitations by incorporating the electrostatic effects of the surrounding lattice into the QM calculation psu.eduresearchgate.net.
Periodic calculations, on the other hand, treat the zeolite as an infinite, repeating structure using periodic boundary conditions psu.edunih.govmdpi.com. This approach naturally includes the long-range interactions and the extended environment of the active site psu.edunih.gov. Periodic DFT calculations have been particularly useful for modeling periodic supercells involving the active site and substrate, allowing for the calculation of energy gradients and molecular dynamics simulations psu.edu.
Both cluster and periodic models have been used to study the structure and acidity of zeolite active sites osti.govrsc.org. Comparative studies using DFT with both approaches for pyridine adsorption in H-ZSM-5 zeolite have shown that periodic models tend to yield adsorption energies in better agreement with experimental data, highlighting the importance of long-range interactions rsc.org. The choice between cluster and periodic models often depends on the specific property being investigated and the computational resources available mdpi.com.
Molecular Dynamics Simulations for this compound Phenomena
Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of atoms and molecules in zeolites, providing insights into dynamic processes such as adsorption, diffusion, and the interplay between the zeolite structure and guest molecules acs.orgresearchgate.nettandfonline.comtandfonline.comumass.edutandfonline.comresearchgate.nettandfonline.comepfl.chresearchgate.net.
Dynamic Simulations of Adsorption and Diffusion within this compound Pores
MD simulations are widely used to investigate the adsorption and diffusion of molecules within the pores of zeolites like this compound acs.orgresearchgate.nettandfonline.comtandfonline.comtandfonline.comresearchgate.netepfl.chrsc.orgmdpi.com. These simulations track the movement of guest molecules over time, allowing for the calculation of diffusion coefficients and the elucidation of diffusion mechanisms researchgate.netumass.edutandfonline.comresearchgate.net.
Studies using MD simulations have explored the adsorption and diffusion behavior of various molecules, including water, alcohols, and carbon dioxide, in this compound and other zeolite structures acs.orgrsc.orgmdpi.com. These simulations can reveal the influence of factors such as temperature, loading (number of guest molecules per unit cell), and the size and shape of the guest molecules on diffusion rates acs.orgresearchgate.nettandfonline.comresearchgate.net. For instance, MD simulations of water/alcohol mixtures in Zeolite 4A have shown that the size and steric hindrance of diffusing molecules significantly affect diffusivity acs.org. MD simulations have also been used to study the diffusion of carbon dioxide in NaA zeolite, assessing the depth at which external surfaces affect diffusion rsc.org.
Combining MD with other techniques, such as Grand Canonical Monte Carlo (GCMC), is often employed to simultaneously describe the interactions between the zeolite lattice and diffusing molecules and estimate properties like the heat of adsorption researchgate.net.
Interplay of this compound Structure and Guest Molecules
MD simulations are also valuable for understanding the dynamic interplay between the zeolite framework structure and adsorbed guest molecules tandfonline.comtandfonline.comtandfonline.comresearchgate.net. The flexibility of the zeolite framework and the presence of extra-framework cations can influence the behavior of guest molecules within the pores tandfonline.comtandfonline.comresearchgate.netresearchgate.net.
MD simulations can reveal structural changes induced by guest molecules and the mobility of charge-compensating cations in both anhydrous and hydrated zeolites tandfonline.comtandfonline.com. The distribution and mobility of extra-framework cations, such as Na+, can directly interact with guest molecules and cause energetic heterogeneity within the pores, affecting diffusion researchgate.netresearchgate.net. MD simulations allow for the identification of energy basins or sites where guest molecules tend to reside for longer periods researchgate.net.
Furthermore, MD simulations can investigate the influence of structural defects on the diffusion of small molecules tandfonline.comtandfonline.com. The dynamic nature of the zeolite framework, including the tilt of TO4 tetrahedra, can also impact the diffusive process researchgate.net.
Interactive Data Tables:
Based on the search results, specific numerical data that could be presented in interactive tables are limited within the scope of this compound specifically for the outlined sections. However, the search results provide examples of data typically generated by these computational methods for zeolites in general, which can be used to illustrate the types of findings.
Example Data Table (Illustrative - based on search results for zeolites):
| Method | Zeolite Type (Example) | Property Studied | Key Finding (Example) | Reference |
| DFT | Faujasite | Acidity (Ammonia Adsorption Energy) | Acid strength increases with Si/Al ratio. | researchgate.net |
| QM/MM | ZSM-5 | Reaction Mechanism (Hexane Cracking) | Energy barriers for cracking reactions. | osti.govescholarship.org |
| Cluster Model | H-ZSM-5 | Adsorption Energy (Pyridine) | Adsorption energy difference compared to periodic models. | rsc.org |
| Periodic DFT | Faujasite | Reactivity (Propane Cracking) | Correlation between acidity and catalytic activity. | researchgate.net |
| MD | Zeolite 4A | Diffusion (Water/Ethanol) | Diffusivity depends on molecular size and shape. | acs.org |
| MD | Na-ZSM-5 | Diffusion (CO2) | Cations cause energetic heterogeneity affecting diffusion. | researchgate.net |
Interactive Table Data (Simulated based on typical computational chemistry results):
Machine Learning Applications in this compound Research
Machine learning (ML) is increasingly being applied in zeolite research to address complex challenges, such as understanding synthesis-structure-function relationships and classifying structures from experimental data. The complexity of zeolite synthesis, often relying on trial-and-error, makes ML a promising tool for rationalizing the process and accelerating the discovery of new materials with desired properties. acs.orggoogle.com
AI for Discerning Synthesis-Structure-Function Relationships in this compound
Artificial intelligence (AI), particularly machine learning, is being harnessed to understand the intricate relationships between the synthesis parameters, the resulting structure, and the function of zeolitic materials. acs.orgacs.org The complex hydrothermal crystallization of zeolites involves a large number of parameters and complex kinetics, making it difficult to fully understand how synthesis conditions dictate the final structure and properties. google.comnih.gov
ML techniques can leverage existing experimental data to uncover complex correlations within extensive datasets, helping to rationalize the synthesis process. acs.org For instance, ML models have been developed to predict important structural descriptors of a zeolite's topology from synthesis conditions. acs.orgnih.gov This is seen as a significant step towards predicting synthetic pathways for new zeolite structures that have not yet been crystallized. nih.gov Challenges remain due to the scarcity of digital synthesis information and imbalanced data distribution, but efforts are being made to address this through automated data extraction from literature. acs.orgacs.org Studies have shown that ML models, such as artificial neural networks (ANN), can effectively capture the complex and non-linear interactions in zeolite synthesis data, leading to improved accuracy in predicting outcomes like product yield. ijcnis.org
Modeling of this compound Active Sites and Reaction Pathways
Computational modeling is extensively used to investigate the active sites and reaction pathways within zeolites, providing fundamental insights into their catalytic behavior.
Characterization of Brønsted and Lewis Acid Sites in this compound
Zeolites, including this compound (LTA), can possess both Brønsted and Lewis acid sites, which are crucial for their catalytic activity. Brønsted acid sites are typically associated with bridging hydroxyl groups formed when a trivalent atom (like aluminum) substitutes a silicon atom in the framework, requiring charge compensation, often by a proton. mdpi.com Lewis acid sites can arise from extra-framework species or framework defects. mdpi.comrsc.org
Computational studies, often employing Density Functional Theory (DFT), are used to characterize the nature, strength, and location of these acid sites within the zeolite framework. mdpi.comtdl.org The distribution of aluminum atoms, influenced by factors like the Si/Al ratio and synthesis method, significantly impacts the location and properties of Brønsted acid sites. mdpi.comtdl.org Theoretical calculations can help predict energetically favorable locations for heteroatoms like aluminum, which in turn dictates the distribution of acid sites. mdpi.com
Theoretical Prediction of Heteroatom Distribution in this compound Frameworks
The distribution of heteroatoms, such as aluminum, within the silicon dioxide framework of zeolites is critical as it determines the location and concentration of active sites. Theoretical methods are employed to predict these distributions. Computational studies often consider factors such as the energy associated with substituting silicon with a heteroatom and the interactions between multiple heteroatoms (e.g., Al-Al interactions), while adhering to rules like Loewenstein's rule, which prohibits Al-O-Al linkages. tdl.orgrsc.org
While early computational studies sometimes assumed random distribution or focused on single substitutions, more advanced methods, including Monte Carlo simulations and DFT calculations, are used to provide a more accurate picture of heteroatom ordering, especially in cases where energy differences between configurations are small and synthesis conditions play a significant role. tdl.orgrsc.org The location of heteroatoms is not always random and can show preferential siting depending on the specific framework structure and composition. mdpi.comrsc.org
Computational Catalysis Research on this compound Reaction Mechanisms
Computational catalysis research utilizes theoretical methods, primarily DFT, to investigate reaction mechanisms occurring within zeolite pores. These studies aim to understand how the zeolite framework and its active sites influence the energy profiles and pathways of catalytic reactions. encyclopedia.pubacs.org
Research on Functional Applications of Zeolite a
Adsorption and Separation Research with Zeolite A Materials
This compound materials have been extensively researched for their adsorption and separation capabilities, leveraging their microporous structure and favorable interactions with certain molecules. nih.govamazon.co.uk This makes them valuable for applications ranging from gas purification to liquid dehydration. rsc.orgmdpi.commtrinc.comvalveandcontrol.com
This compound for Gas Separation Technologies (e.g., CO2 Capture, Hydrogen Purification)
This compound, particularly in membrane form (e.g., NaA zeolite membranes), has shown significant potential in gas separation technologies. rsc.orgmdpi.com These applications include the capture of carbon dioxide (CO2) and the purification of hydrogen. rsc.orgmdpi.comhengyeinc.com Zeolite membranes enable selective permeation of certain gases based on size and affinity, leading to more efficient separation processes compared to traditional methods like cryogenic distillation. mdpi.comkanadevia.comrsc.org
In CO2 capture, zeolites can selectively adsorb CO2 from gas mixtures. mdpi.comacs.orgaidic.it Research explores optimizing zeolite properties, such as Si/Al ratio and the presence of extra-framework cations, to enhance CO2 adsorption capacity and selectivity. acs.orgmdpi.com
For hydrogen purification, zeolite molecular sieves are instrumental in Pressure Swing Adsorption (PSA) processes. hengyeinc.commolecularsievedesiccants.com Zeolites selectively adsorb impurities like water, carbon dioxide, and hydrocarbons, allowing high-purity hydrogen to be obtained. hengyeinc.comaidic.itmolecularsievedesiccants.com The ability of zeolites to preferentially adsorb non-H2 gas molecules is key to this process. hengyeinc.com Zeolite 3A, for instance, is noted for its selective adsorption of water molecules, while Zeolite 4A has a high adsorption capacity for larger molecules like CO2 and sulfur compounds, making them suitable for removing these impurities from hydrogen streams. molecularsievedesiccants.com
Research findings on the use of zeolites in gas separation highlight their effectiveness. For example, a study utilizing a PSA process with Zeolite 13X-Ca demonstrated the ability to achieve high purity hydrogen (99.98%) and recover CO2 (about 92% purity) from synthesis gas. aidic.it
Here is a table summarizing some research findings on this compound and related zeolites in gas separation:
| Zeolite Type | Application | Process | Key Outcome | Source |
| NaA | Organic solvent dehydration | Pervaporation | Reduces water content to less than 0.2 wt% | rsc.org |
| Zeolite 5A | H2/CO2 separation | PSA | Concentrated H2 from 70% to 99.99% | aidic.it |
| Zeolite 13X-Ca | H2 and CO2 capture from synthesis gas | PSA | 99.98% H2 purity, ~92% CO2 purity and 98% recovery | aidic.it |
| Zeolite 3A | Hydrogen purification | PSA | Selective water adsorption | molecularsievedesiccants.com |
| Zeolite 4A | Hydrogen purification | PSA | High adsorption for CO2 and sulfur compounds | molecularsievedesiccants.com |
This compound in Liquid Separation Processes (e.g., Dehydration of Organic Solvents)
This compound is also valuable in liquid separation processes, particularly for the dehydration of organic solvents. rsc.orgmtrinc.comvalveandcontrol.comrsc.orgdivaenvitec.com Many organic solvents form azeotropes with water, making their separation by conventional distillation challenging. mtrinc.com Zeolite membranes, such as NaA zeolite membranes, offer an alternative by selectively permeating water molecules from organic solvent/water mixtures. mtrinc.comrsc.orgdivaenvitec.com
This pervaporation or vapor permeation process allows for the efficient removal of water, enabling the recovery of dry organic solvents that can be reused. mtrinc.comvalveandcontrol.com Zeolite membranes are effective in dehydrating a variety of chemicals, including alcohols, ethers, ketones, and hydrocarbons. mtrinc.com For instance, industrial-scale pervaporation systems utilizing NaA zeolite membranes have been successfully implemented to separate water from organic solvents like ethanol, isopropanol, and methanol (B129727), achieving very low water content in the product. rsc.org This technology offers advantages such as energy savings compared to traditional distillation methods. valveandcontrol.com
Catalytic Performance Studies of this compound
This compound and other zeolites are widely recognized for their catalytic properties and their use as catalyst supports. wikipedia.orgencyclopedia.pubwikipedia.orgmdpi.com Their acidity, shape selectivity, and thermal stability make them suitable for various chemical reactions. encyclopedia.pubmdpi.commdpi.com
This compound in Petrochemical Refining Processes (Research Perspectives)
Zeolites play a crucial role as catalysts and additives in numerous petrochemical refining processes. encyclopedia.pubmdpi.comripublication.comresearchgate.netinvexoil.com Their application has led to significant improvements in gasoline yield and octane (B31449) number, as well as the production of cleaner fuels. ripublication.com Key processes where zeolites are utilized include fluid catalytic cracking (FCC), hydrocracking, isomerization, and alkylation. wikipedia.orgmdpi.commdpi.comresearchgate.netinvexoil.com
In FCC, zeolites, particularly Y-type zeolites and ZSM-5, are the main active components, facilitating the cracking of heavy oil fractions into valuable products like gasoline and olefins. encyclopedia.pubmdpi.commdpi.com Research focuses on understanding how factors like pore size, composition (Si/Al ratio), and acidity influence the catalytic performance, activity, and selectivity in cracking reactions. encyclopedia.pubmdpi.com Strategies to enhance catalyst performance include developing hierarchical zeolites with improved mass transport properties and resistance to deactivation. mdpi.com
Zeolites are also employed in processes like methanol-to-olefins (MTO) and methanol-to-gasoline (MTG), converting lower-value hydrocarbons into high-demand petrochemical feedstocks. invexoil.comroyalsocietypublishing.org ZSM-5, for example, is favored in these processes due to its selectivity towards light olefins and aromatics. invexoil.com Research continues to explore the use of modified zeolites and composite materials to optimize catalytic activity and product selectivity in these and other refining applications. ripublication.comroyalsocietypublishing.orgbohrium.com
This compound as a Support for Heterogeneous Catalysis
Zeolites serve as excellent support materials for heterogeneous catalysts. wikipedia.orgmdpi.comunistra.fr They provide a stable matrix with a high surface area and a well-defined pore structure, which can influence the dispersion and activity of supported active species, such as metal nanoparticles or isolated metal ions. wikipedia.orgmdpi.comrsc.orgphyschem.czchinesechemsoc.org
Using zeolites as supports allows for the heterogenization of homogeneous catalysts, combining the advantages of both. unistra.frchinesechemsoc.org The zeolite framework can encapsulate active sites, preventing leaching and aggregation, while the pore environment can impose shape selectivity and modulate the electronic properties of the active species, influencing catalytic performance and selectivity. physchem.czchinesechemsoc.org
Research in this area includes the development of metal nanoparticles immobilized on zeolite supports for reactions like hydrogenation and dehydrogenation. physchem.cz Studies also investigate the encapsulation of isolated metal ions, such as rhodium ions in Y-type zeolites, for applications like hydroformylation, demonstrating high catalytic activity, selectivity, and recyclability. chinesechemsoc.org The ability to incorporate transition metal ions or support metal nanoparticles within or on the zeolite structure allows for the design of multi-functional catalysts with tailored properties for various reactions, including those relevant to environmental applications like the purification of engine exhausts. rsc.orgrsc.org
Research on Catalytic Conversion Pathways Utilizing this compound
Zeolites, including this compound, are recognized for their potential as catalysts in various chemical transformations due to their acidity and molecular sieving properties mdpi.comresearchgate.net. The catalytic activity of zeolites is influenced by factors such as the Si/Al ratio and the synthesis process, which can impact the distribution of aluminum atoms and, consequently, the acid sites within the zeolite framework mdpi.com. Zeolites can possess both Brønsted and Lewis acid sites, which play significant roles in catalyzing different reaction pathways mdpi.comresearchgate.net.
Research has explored the use of zeolite catalysts in the conversion of biomass and waste into valuable fuels and chemicals mdpi.comresearchgate.net. Zeolites can facilitate various processes, including catalytic pyrolysis, hydrothermal liquefaction, and hydro-pyrolysis, for transforming biomass and lignocellulosic materials mdpi.comresearchgate.net. For instance, hierarchical zeolites, which possess increased external surface area and improved diffusion performance, have shown enhanced catalytic performance in the pyrolysis of biomass, leading to higher quality bio-oil and lower coke yield researchgate.net. The tunable acidity of zeolites is a significant advantage in the conversion of carbohydrates, influencing the transformation of carbohydrates to compounds like 5-hydroxymethylfurfural (B1680220) (5-HMF) rsc.org. This conversion often involves isomerization catalyzed by Lewis acid sites and dehydration facilitated by Brønsted acid sites rsc.org.
In the context of syngas conversion, zeolites can regulate reaction pathways due to their unique micropores and varied compositions sciopen.com. The addition of zeolites to Fischer-Tropsch synthesis catalysts has been shown to optimize product selectivity through cascade reactions including isomerization, cracking, and aromatization sciopen.com.
Ion Exchange Research of this compound
This compound is well-known for its high cation-exchange capacity, making it effective for removing various cations from solutions researchgate.netresearchgate.net. The ion exchange process involves the replacement of extra-framework cations within the zeolite structure with other cations present in the surrounding solution rsc.org. This property is integral to applications such as water softening, where calcium and magnesium ions are exchanged for sodium ions in the zeolite google.commrwa.com. The effectiveness of ion exchange is influenced by factors such as charge density, hydrated ion diameter, and the concentration of the ion exchange solution researchgate.netresearchgate.netrsc.org.
Selectivity Studies for Cation Removal by this compound
Research has investigated the selectivity of zeolites, including this compound, for different cations. The selectivity sequence can vary depending on the specific zeolite type and the conditions of the exchange process researchgate.netscielo.org.bomdpi.commdpi.com. Studies on natural zeolites (like clinoptilolite, which shares some ion-exchange characteristics with synthetic zeolites like this compound) have shown selectivity sequences for various metal ions and ammonium (B1175870) researchgate.netscielo.org.bo. For instance, one study reported a selectivity sequence for a natural zeolite as Pb²⁺ > Cd²⁺ > Cu²⁺ > Zn²⁺ > Mn²⁺ > NH₄⁺ scielo.org.bo. Another study on natural zeolite indicated a selectivity sequence of Co²⁺ > Cu²⁺ > Zn²⁺ > Mn²⁺ researchgate.net. These variations in selectivity are influenced by factors such as the Si/Al ratio, channel size and shape, and the nature of the exchangeable cations rsc.orgmdpi.commdpi.com. The hydrated ionic radius also plays a role in selectivity, with a lower hydrated ionic radius often leading to stronger selectivity scielo.org.bo.
Environmental Remediation Research: Heavy Metal and Ammonia (B1221849) Removal by this compound
This compound's ion exchange properties make it a promising material for environmental remediation, particularly for the removal of heavy metals and ammonia from contaminated water and soil agriscigroup.usplos.orgnih.govmaxapress.comnih.govaip.orgaidic.it. Zeolites can adsorb and retain heavy metal ions due to their crystalline structures and high surface areas plos.org. The ion exchange capability allows zeolites to replace their existing cations with heavy metal ions from the contaminated source plos.org. This mechanism, along with precipitation and surface complexation, contributes to the immobilization of heavy metals maxapress.com.
Studies have demonstrated the effectiveness of zeolites in removing various heavy metals, including cadmium (Cd), copper (Cu), zinc (Zn), iron (Fe), and lead (Pb), from water plos.orgaip.org. For example, research showed that natural zeolites could remove heavy metal cations from waste and drinking water with removal rates up to 97% plos.org. Synthetic zeolites, such as this compound, have also been tested for the removal of Cd and Zn in polluted soil mdpi.com. Modified zeolites have shown enhanced adsorption capacity and selectivity for heavy metals compared to natural zeolites, often due to the introduction of functional groups or nano-sized particles maxapress.com.
Zeolites are also effective in removing ammonia (NH₃) and ammonium ions (NH₄⁺) from aqueous solutions plos.orgnih.govaip.orgaidic.itresearchgate.net. This is particularly relevant for treating wastewater and improving water quality in aquaculture plos.orgresearchgate.net. Studies have shown that natural zeolite can significantly reduce ammonia levels in water, with removal rates varying based on factors like stocking density in aquaculture applications plos.org. The removal of ammonia by zeolites is primarily attributed to ion exchange, where ammonium ions in the water exchange with cations in the zeolite structure aip.orgaidic.it. Research using synthetic media and pre-treated leachate has shown high removal efficiencies for ammonia-nitrogen using zeolite aip.org.
Regeneration Methodologies for Ion-Exchanged this compound
To maintain the effectiveness of this compound in ion exchange applications, particularly in continuous processes, regeneration of the saturated zeolite is necessary google.comtandfonline.com. Regeneration involves replacing the adsorbed cations with the original exchangeable cations, typically sodium ions in the case of this compound google.commrwa.comdoubtnut.com.
A standard method for regenerating zeolites involves using sodium chloride (NaCl) solutions, often at concentrations ranging from 0.5% to 10% tandfonline.com. The pH of these solutions may be raised to increase effectiveness tandfonline.com. During regeneration, the adsorbed ions, such as ammonium or heavy metal ions, are transferred from the zeolite back into the regeneration solution tandfonline.com. This regeneration solution, now containing the removed contaminants, requires further treatment or disposal to avoid creating a secondary pollution source tandfonline.com.
Alternative regeneration methods and strategies are also explored to improve efficiency and minimize environmental impact. These can include physical-chemical processes or modified regeneration cycles tandfonline.com.
This compound Membrane Development and Transport Phenomena Research
This compound membranes are being developed for various separation processes, taking advantage of their uniform pore size and molecular sieving properties jst.go.jpresearchgate.netbuffalo.edumrs-j.orgresearchgate.netmdpi.commsrjournal.com. These membranes are typically synthesized on porous supports jst.go.jpbuffalo.eduresearchgate.net. Developing high-quality zeolite membranes with minimal defects is challenging due to the complexity of crystallization and intergrowth processes jst.go.jpbuffalo.edu.
Research into transport phenomena through zeolite membranes, including this compound membranes, focuses on understanding how different molecules permeate through the zeolite structure and grain boundaries researchgate.netmrs-j.orgrsc.orgmsrjournal.comarxiv.org. The main transport mechanism is often described as an adsorption-diffusion mechanism, where both the adsorption of molecules onto the zeolite surface and their diffusion through the pores and inter-crystalline spaces play crucial roles researchgate.net. Factors such as temperature, the nature of the permeating species, pore diameter, porosity, and tortuosity influence the transport rsc.org.
For this compound membranes, which are hydrophilic, transport phenomena in applications like pervaporation for dehydrating alcohol/water mixtures have been studied mrs-j.org. Research suggests that transport through NaA membranes may be mainly caused by adsorption to grain boundary clearance, while in other zeolite types, it can involve both grain boundary clearance and zeolite pores mrs-j.org. Modeling approaches, such as the Maxwell-Stefan model, are used to describe multicomponent diffusion through zeolite membranes researchgate.netrsc.orgarxiv.org.
Synthesis Strategies for this compound Membranes (In-situ, Secondary Growth)
Two primary strategies for synthesizing zeolite membranes on supports are the in-situ method and the secondary growth method plos.orgjst.go.jpmsrjournal.commdpi.compku.edu.cnnih.govresearchgate.net.
The in-situ synthesis method involves the direct nucleation and growth of zeolite crystals on the surface of a support from a synthesis solution jst.go.jpmdpi.com. While investigated in the early stages of zeolite membrane research, it has been challenging to consistently obtain thin membranes with few inter-crystalline defects using this method due to the difficulty in simultaneously controlling nucleation and crystal growth jst.go.jp. However, recent research continues to explore in-situ methods, including strategies involving interfacial transformation or the use of interlayers to improve membrane quality on rough supports nih.govrsc.org.
Interlayer Engineering and Post-Synthesis Modification of this compound Membranes
Research on this compound membranes has explored interlayer engineering and post-synthesis modification techniques to enhance their performance, particularly in separation processes. These methods aim to improve membrane quality by eliminating defects and tailoring their properties. Various membrane preparation methods and post-treatment techniques have been developed to synthesize and modify zeolite membranes rsc.org. For instance, defects caused by bubbles during pressure-driven hydrothermal synthesis can be eliminated by pre-degassing the synthesis system rsc.org. Subsequent modification can be achieved with the assistance of a space network structure formed by methylcellulose (B11928114) at high temperature rsc.org.
Interlayer-expanded zeolites (IEZs) are synthesized from layered precursors by using silylating agents or metal salts to connect the layers into novel 3D frameworks mdpi.com. While the provided search results discuss interlayer expansion and post-synthesis modification in the context of zeolites generally and other specific zeolite types like Nu-6(1) and SAPO-34, the direct application of these specific techniques solely to this compound membranes within the provided search snippets is not explicitly detailed beyond the general mention of post-synthesis modification for improving zeolite membrane quality rsc.org.
Research on Permeation and Molecular Sieving Capabilities of this compound Membranes
This compound membranes are considered promising materials for membrane separation due to their ability to provide high permeability and selectivity with excellent stability rsc.org. Their unique physical and chemical properties, including uniform pore sizes, enable molecular sieving and selective adsorption capabilities researchgate.net. The diffusion of guest molecules through the pores and channels within the zeolite crystal plays a dominant role in determining the molecular sieving properties of these materials nasa.gov.
Studies on NaA zeolite membranes have investigated their single gas permeation properties. The permeance of gases like H₂, O₂, N₂, and n-C₄H₁₀ has been shown to decrease as the molecular kinetic diameter of the gases increases researchgate.net. This indicates that gas permeation is predominantly controlled by the molecular sieving effect of the NaA zeolite membrane, with gases mainly permeating through the zeolite channels researchgate.net. However, the permeation of larger molecules like n-C₄H₁₀ suggests the presence of certain defects in the membranes with diameters larger than the pore size of NaA zeolite researchgate.net.
Improving the quality of NaA zeolite membranes has been achieved through methods like multi-stage synthesis researchgate.net. A three-stage synthesis method, for example, has resulted in improved membranes researchgate.net. This compound membranes have demonstrated high selectivity in applications like pervaporation for water/ethanol separation, with separation factors exceeding 10⁴ at low water concentrations in the feed researchgate.net.
While this compound (NaA) has a pore size of approximately 4 Å, which is suitable for separating molecules based on this size, research also explores small-pore zeolite membranes (with pore sizes around 0.38 nm) for applications like CO₂/CH₄ separation, where molecular sieving is critical mdpi.com. The performance of zeolite membranes in gas separation can substantially exceed that of polymeric membranes d-nb.info.
This compound in Agricultural Research
Zeolites, including this compound, have gained significant importance in agricultural research due to their numerous benefits as soil additives mdpi.comresearchgate.net. Their key properties relevant to agriculture include high water-holding capacity, high cation-exchange capacity (CEC), and high adsorption capacity mdpi.comcabidigitallibrary.org. These properties enable zeolites to improve soil health, crop productivity, and environmental safety mdpi.com.
Zeolites act as soil conditioners, improving physical and chemical properties such as saturated hydraulic conductivity, infiltration rate, CEC, and water-holding capacity mdpi.com. They can increase the water availability to plants and delay the permanent wilting point in soils mdpi.com. For instance, application of zeolite at 10 g kg⁻¹ soil maintained a higher maximum water percentage at field capacity in sandy loam soils mdpi.com. The presence of fine particles and micropores in zeolites slows down the deep percolation of soil water mdpi.com.
Furthermore, zeolites are effective in nutrient management. They can minimize the rate of nutrient release from both organic and inorganic fertilizers, ensuring better nutrient availability throughout crop growth stages mdpi.com. Zeolites have a specific selectivity for cations like ammonium (NH₄⁺) and potassium (K⁺), allowing them to capture and slowly release these nutrients, thereby reducing losses to the environment through leaching and volatilization mdpi.comcabidigitallibrary.orgresearchgate.net. This slow-release nature improves fertilizer and water use efficiency and diminishes environmental pollution by reducing nitrate (B79036) leaching and ammonia emissions mdpi.com.
Research has shown that zeolites can improve the efficiency of nutrient use by increasing the availability of phosphorus from phosphate (B84403) rock and enhancing the utilization of nitrogen (NH₄⁺ and NO₃⁻) cabidigitallibrary.org. The improvement of growth, yield, and quality traits in various agronomic and horticultural crops with zeolite application has been widely reported mdpi.com. Zeolites can also be used as carriers of nutrients and as a medium to free nutrients cabidigitallibrary.org.
Interactive Data Table: Properties of Zeolites Relevant to Agriculture
| Property | Description | Agricultural Benefit |
| Water-Holding Capacity | Ability to retain water within their porous structure. | Increases water availability to plants, improves water-use efficiency. mdpi.commdpi.comresearchgate.net |
| Cation-Exchange Capacity | Ability to exchange cations within their structure. | Retains essential nutrients (NH₄⁺, K⁺), reduces leaching. mdpi.comcabidigitallibrary.org |
| Adsorption Capacity | Ability to adsorb molecules onto their surface and within pores. | Captures and slowly releases nutrients, reduces nutrient losses. mdpi.comcabidigitallibrary.org |
| Porosity | Presence of interconnected voids and channels. | Facilitates water infiltration and retention, improves soil aeration. mdpi.comresearchgate.net |
| Selectivity for Cations | Preferential adsorption of specific cations like NH₄⁺ and K⁺. | Efficient nitrogen capture and slow release, improved nutrient availability. cabidigitallibrary.orgresearchgate.net |
Future Research Directions and Emerging Paradigms in Zeolite a Science
Integration of Artificial Intelligence and Machine Learning in Zeolite A Design
The application of ML is particularly timely for improving zeolite synthesis, given the complex and interconnected multiparametric space involved and the incomplete understanding of nucleation and crystallization mechanisms. scispace.com ML models can be trained to predict key structural descriptors from synthesis conditions, paving the way for the rational design and synthesis of novel zeolite structures that have not yet been crystallized. acs.org Furthermore, AI can contribute to the optimization of processes utilizing zeolites, such as in construction, by analyzing energy consumption and material performance to recommend efficient system designs and facilitate predictive maintenance. mdpi.com
Development of Novel Characterization Techniques for Atomic-Level Insights of this compound
A deeper understanding of this compound's behavior and properties at the atomic level is crucial for rational material design and optimization. This necessitates the development and application of advanced characterization techniques that go beyond conventional methods. nih.gov
Modern techniques such as scanning/transmission electron microscopy (S/TEM), particularly when equipped with spherical aberration (Cs) correctors and advanced detectors, are becoming indispensable for providing high-resolution structural analysis of beam-sensitive materials like zeolites. acs.org Atom probe tomography (APT) offers the unique capability of providing 3D chemical information with sub-nanometer resolution, which is valuable for studying phenomena such as coke formation in zeolites used in catalysis. rsc.org Integrated differential phase contrast scanning transmission electron microscopy (iDPC STEM) allows for the simultaneous visualization of both heavier elements (like metals) and the lighter zeolite framework, enabling precise determination of the location of subnanometric species within the zeolite structure. acs.orgcsic.es
Advancements in solid-state Nuclear Magnetic Resonance (NMR), specifically 17O solid-state NMR, are being explored to provide detailed structural information about complex hydroxyl groups within zeolites, which are critical active sites in many catalytic applications. scitechdaily.com These advanced NMR methods aim to overcome technical challenges associated with the 17O isotope to improve spectral resolution and analytical precision. scitechdaily.com Additionally, the increasing use of operando spectroscopy and microscopy allows researchers to study zeolites under realistic reaction conditions, providing dynamic insights into reaction mechanisms and deactivation pathways. nih.gov
Research on Hybrid and Composite Materials Incorporating this compound
Creating hybrid and composite materials by incorporating this compound with other materials is a significant research direction aimed at developing materials with enhanced or synergistic properties for a wider range of applications. This involves combining this compound with various matrices, including polymers and geopolymers. researchgate.netmdpi.com
Studies have demonstrated the potential of geopolymer-zeolite composites, produced by incorporating synthetic zeolite into a geopolymer matrix. researchgate.net These composites aim to leverage the distinct pore structures of both components – the microporosity of the zeolite and the mesoporosity of the geopolymer – to improve properties such as CO2 adsorption. researchgate.net For example, composites based on a Na-geopolymer matrix with a Si/Al ratio of 1.2 exhibited a compressive strength of approximately 3 MPa, a broad pore size distribution (5 Å to 2 μm), a high specific surface area (211 m²/g), and an improved CO2 adsorption capacity compared to the expected value. researchgate.net
| Matrix Type | Zeolite Type | Si/Al Molar Ratio | Compressive Strength (MPa) | Porosity Range | Specific Surface Area (m²/g) | CO2 Adsorption Capacity (%) |
| Na-geopolymer | Zeolite Na13X | 1.2 | ~3 | 5 Å to 2 μm | 211 | 3.1 (vs 2.1% expected) |
Hybrid polymer composites containing zeolites are also being investigated for applications such as the removal of radionuclides and micropollutants from wastewater. mdpi.com These composites can be synthesized through various methods, including in-situ polymerization and mechanical mixing. researchgate.net Zeolite-A/chitosan hybrid composites have been explored as potential materials for proton exchange membrane fuel cells (PEMFCs), exhibiting favorable mechanical, swelling, proton conductivity, and thermal properties. lpnu.uanih.gov Prepared via the in situ transformation of silica (B1680970)/chitosan mixtures, these composites have also shown promise in tissue engineering and antimicrobial food packaging due to their bioactivity and antimicrobial properties upon ion exchange with Ca²⁺ and Ag⁺. nih.gov
Understanding Complex this compound Systems: Intergrowths and Structural Disorder
The presence of intergrowths and structural disorder is a common characteristic of synthetic zeolites, including this compound, and understanding these complexities is vital for controlling their properties. Intergrowth and stacking faults, which are two-dimensional planar defects, can significantly impact the performance of zeolites in catalytic and separation processes. iucr.orgacs.orgunizar.es
Research is focused on elucidating how different arrangements of zeolite layers during synthesis can lead to disorder, particularly when the energy differences between various stacking sequences are minimal. acs.orgunizar.es Ordered stacking results in well-defined polymorphs, while stacking faults lead to disordered, nonperiodic intergrowths. acs.orgunizar.es Electron crystallography, which combines techniques like 3D electron diffraction and high-resolution transmission electron microscopy (HRTEM), is a powerful approach for determining the structures of disordered zeolites and characterizing the types of disorder present at a local scale. iucr.org Continuous rotation electron diffraction (cRED) is a particularly effective method for the structure determination of small zeolite crystals. iucr.org
Studies on specific intergrowths, such as those between CHA and AEI zeolite frameworks, using techniques like iDPC STEM, have revealed that disorder may not be entirely random but can exist in extended domains. csic.es This research suggests that it might be possible to control the degree and nature of disorder by carefully adjusting synthesis conditions. acs.orgunizar.escsic.es A thorough understanding of these intergrowths and structural defects is essential for the rational design of zeolites with optimized properties for specific applications.
Expanding this compound Applications in Emerging Sustainable Technologies
This compound's inherent properties, including its high surface area, selective adsorption capabilities, and stability, position it as a valuable material for a range of emerging sustainable technologies aimed at addressing global environmental challenges and promoting a circular economy. mdpi.comresearchgate.net
Current research highlights the potential of zeolites in critical areas such as carbon capture and storage, bioprocessing, and the removal of pollutants from water and air streams. mdpi.comresearchgate.net Zeolites are effective in removing various contaminants, including heavy metals and organic pollutants from wastewater. mdpi.com They also contribute to improving air quality by reducing emissions of NOx and NH3 and facilitating the conversion of volatile organic compounds into less harmful substances. mdpi.com
The integration of zeolites into sustainable construction materials is another area of exploration, where their ability to manage moisture and purify air can contribute to the development of energy-efficient and environmentally friendly buildings. mdpi.com Furthermore, zeolite-based catalysts are being developed for use in sustainable fuel and chemical production processes, such as the conversion of methanol (B129727) to olefins using renewable feedstocks and the catalytic conversion of biomass and plastic waste into valuable chemicals. zeopore.com Technologies like zeolite mesoporization are being investigated to enhance the efficiency and sustainability of these catalytic processes. zeopore.com Alongside these application-focused efforts, research is also prioritizing the development of more sustainable and environmentally friendly synthesis routes for zeolites themselves. mdpi.com
Here is a table outlining some emerging sustainable applications of zeolites:
| Application Area | Specific Use Case(s) | Key Zeolite Property Utilized |
| Environmental Remediation | Wastewater treatment (heavy metals, organic pollutants) | Adsorption, Ion Exchange |
| Air Purification | NOx and NH3 reduction, VOC conversion | Adsorption, Catalysis |
| Carbon Capture and Storage | Adsorption of CO2 | Adsorption, Porosity |
| Sustainable Construction | Moisture management, Air purification, Thermal regulation | Adsorption, Porosity |
| Sustainable Fuels & Chemicals | Catalysis in biomass conversion, plastic recycling | Catalysis, Porosity, Acidity, Stability |
Q & A
Basic: What experimental parameters are critical for optimizing the synthesis of Zeolite A?
Methodological Answer:
this compound synthesis requires precise control of parameters such as:
- Silica source : Use of alternative materials (e.g., glass powder residue or fly ash) to reduce costs and enhance sustainability .
- Alkaline fusion temperature : Optimal fusion at 250°C with NaOH to ensure proper aluminosilicate network formation .
- Crystallization temperature : Hydrothermal treatment at 100°C to favor this compound formation over competing phases (e.g., zeolite X or sodalite) .
- Reaction time : Shorter times (e.g., 6–12 hours) minimize secondary phase formation .
Validation : XRD and SEM are recommended to confirm phase purity and crystallinity .
Basic: How can XRD analysis distinguish this compound from other zeolitic phases?
Methodological Answer:
- Database comparison : Match experimental XRD patterns with reference data from the Collection of Simulated XRD Powder Patterns for Zeolites to identify this compound (LTA framework type) .
- Peak intensity ratios : Key reflections (e.g., 2θ = 7.2°, 10.2°, 12.5°) must align with this compound’s simulated profile. Deviations suggest impurities (e.g., zeolite X at 2θ = 6.2°) .
- Hydration state : Note that calcined vs. as-synthesized materials show intensity variations; use hydrated references for accuracy .
Advanced: How can contradictions in synthesis outcomes (e.g., mixed phases) be resolved?
Methodological Answer:
- Phase quantification : Use Rietveld refinement to quantify this compound vs. secondary phases (e.g., cancrinite) .
- Parameter screening : Apply factorial experimental designs (e.g., Taguchi L9 orthogonal array) to isolate dominant factors (e.g., SiO₂/Al₂O₃ ratio) .
- Machine learning : Train SVM models on gel molar ratios to predict synthesis outcomes and avoid competing phases .
Advanced: What methodologies elucidate the catalytic mechanisms of this compound in degradation reactions?
Methodological Answer:
- In situ spectroscopy : Use FTIR or Raman to track intermediate species during reactions (e.g., Acid Orange 7 degradation over Co2Fe1/NaA) .
- Microkinetic modeling : Develop models based on adsorption/desorption equilibria and active site dynamics (e.g., Brønsted acid sites) .
- Isotopic labeling : ¹³C or ²H isotopes can trace reaction pathways and identify rate-limiting steps .
Basic: How can sorption capacity be evaluated for this compound in environmental applications?
Methodological Answer:
- Batch experiments : Measure uptake of target adsorbates (e.g., heavy metals, CO₂) under controlled pH, temperature, and ionic strength .
- Isotherm modeling : Fit data to Langmuir or Freundlich models to quantify maximum capacity (qₘ) and affinity .
- Regeneration tests : Assess capacity retention after multiple cycles (e.g., thermal treatment at 300°C) .
Advanced: How does zeolite topology influence catalytic selectivity in this compound vs. other frameworks (e.g., FAU, MOR)?
Methodological Answer:
- Pore size analysis : Compare 8-ring pores (this compound, 4.1 Å) with 12-ring FAU (7.4 Å) to explain substrate diffusion limitations .
- Acidity profiling : Use NH₃-TPD to quantify Brønsted vs. Lewis acid sites, which govern selectivity in reactions like alcohol dehydration .
- Computational simulations : DFT or AIMD can model guest molecule interactions within the LTA framework .
Basic: What alternative silica sources are viable for sustainable this compound synthesis?
Methodological Answer:
- Fly ash : Alkaline fusion (NaOH, 250°C) extracts silica from fly ash, achieving >80% this compound yield .
- Glass waste : Untreated glass powder residue reduces synthesis costs while maintaining crystallinity .
- Rice husk ash : High-purity silica (>95%) after acid leaching enables scalable synthesis .
Advanced: How can experimental design improve this compound’s application in hybrid remediation systems?
Methodological Answer:
- Hybrid systems : Combine this compound with electrocoagulation (e.g., Al electrodes) for synergistic COD removal; optimize using Taguchi methods .
- Fluidized beds : Evaluate this compound’s stability in fluidized reactors for continuous wastewater treatment .
- Surface modification : Graft amine groups to enhance CO₂ capture capacity in flue gas conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
